molecular formula C6H8N2O3S B2506316 2-Methoxypyridine-3-sulfonamide CAS No. 1566061-98-0

2-Methoxypyridine-3-sulfonamide

Cat. No.: B2506316
CAS No.: 1566061-98-0
M. Wt: 188.2
InChI Key: JNBOIFAMZFTYGE-UHFFFAOYSA-N
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Description

2-Methoxypyridine-3-sulfonamide (CAS 1566061-98-0) is a sulfonamide derivative used in medicinal chemistry research as a key synthetic intermediate. It serves as a crucial building block for designing and synthesizing novel potential therapeutic agents. Recent research has highlighted the application of this and related methoxypyridine-sulfonamide compounds in the development of novel PI3K/mTOR dual inhibitors, which are being investigated for their anti-tumor properties . The compound features a sulfonamide group linked to a 2-methoxypyridine ring, making it a valuable scaffold for constructing more complex molecules targeting various biological pathways. Its molecular formula is C6H8N2O3S, and it has a molecular weight of 188.20 g/mol . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxypyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c1-11-6-5(12(7,9)10)3-2-4-8-6/h2-4H,1H3,(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBOIFAMZFTYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Methoxypyridine-3-sulfonamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Methoxypyridine-3-sulfonamide , a critical heterocyclic building block in modern medicinal chemistry and agrochemical synthesis.[1][2]

Structure, Synthesis, and Applications in Kinase Inhibition & Agrochemicals

Executive Summary

2-Methoxypyridine-3-sulfonamide (CAS: 1566061-98-0 ) is a "privileged scaffold" in drug discovery, serving as a bioisostere for phenylsulfonamides.[1][2] Its unique electronic profile—characterized by the electron-donating methoxy group at the ortho position to the pyridine nitrogen—modulates the acidity of the sulfonamide group and the basicity of the pyridine ring.[1] This compound is a linchpin intermediate in the synthesis of GCN2 inhibitors (e.g., GCN2iB), PI4KA inhibitors (e.g., GSK-A1), and triazolopyrimidine herbicides (e.g., Pyroxsulam).[2][3]

Structural Characterization & Physicochemical Profile[1][2][3][4]

The molecule consists of a pyridine ring substituted at the C2 position with a methoxy group and at the C3 position with a primary sulfonamide moiety.

Chemical Identity
ParameterData
IUPAC Name 2-Methoxypyridine-3-sulfonamide
CAS Number 1566061-98-0
Molecular Formula C₆H₈N₂O₃S
Molecular Weight 188.20 g/mol
SMILES COc1ncccc1S(=O)(=O)N
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water
Electronic Properties[1][2]
  • Pyridine Nitrogen: The 2-methoxy group exerts an inductive electron-withdrawing effect (-I) but a stronger mesomeric electron-donating effect (+M) toward the ring.[1][2] However, the adjacent sulfonamide group is strongly electron-withdrawing, reducing the basicity of the pyridine nitrogen compared to 2-methoxypyridine.[1]

  • Sulfonamide Acidity: The pKa of the sulfonamide -NH₂ is typically in the range of 9.5–10.5 .[1][2][3] The electron-deficient pyridine ring makes this sulfonamide slightly more acidic than a standard benzenesulfonamide, facilitating deprotonation for N-alkylation or metal coordination.[1]

Synthetic Methodologies

The synthesis of 2-methoxypyridine-3-sulfonamide is non-trivial due to the need for regioselective functionalization of the pyridine ring.[1][2] Two primary industrial routes are employed.[1][2][4]

Route A: The Diazotization-Chlorosulfonylation Pathway

This is the most reliable method for large-scale production, starting from 3-amino-2-methoxypyridine .[1][2]

  • Diazotization: The amine is treated with sodium nitrite (NaNO₂) in acid to form the diazonium salt.[2][3]

  • Meerwein Sulfonylation: The diazonium species reacts with sulfur dioxide (SO₂) in the presence of copper(II) chloride (CuCl₂) to yield 2-methoxypyridine-3-sulfonyl chloride .[1][2][3]

  • Amidation: The sulfonyl chloride is treated with aqueous or anhydrous ammonia to yield the final sulfonamide.[2][3]

Route B: Directed Ortho-Lithiation

This route utilizes the directing power of the 2-methoxy group.[1][2]

  • Lithiation: 2-Methoxypyridine is treated with n-butyllithium (n-BuLi) or LDA at low temperature (-78°C).[1][2] The methoxy group directs lithiation to the C3 position.

  • Sulfur Capture: The lithiated intermediate traps SO₂ to form the lithium sulfinate.[2][3]

  • Oxidation/Amidation: The sulfinate is converted to the sulfonyl chloride (via NCS or SO₂Cl₂) and subsequently aminated.[2][3]

Synthetic Workflow Diagram

SynthesisPathways Start1 3-Amino-2-methoxypyridine Diazo Diazonium Salt (Intermediate) Start1->Diazo NaNO2, HCl 0°C Start2 2-Methoxypyridine Lithio 3-Lithio Species (Intermediate) Start2->Lithio n-BuLi -78°C SulfonylCl 2-Methoxypyridine- 3-sulfonyl chloride Diazo->SulfonylCl SO2, CuCl2 Meerwein Rxn Lithio->SulfonylCl 1. SO2 2. NCS/SO2Cl2 Product 2-Methoxypyridine- 3-sulfonamide (CAS 1566061-98-0) SulfonylCl->Product NH3 (aq/gas) Amidation

Figure 1: Primary synthetic routes to 2-methoxypyridine-3-sulfonamide.

Reactivity & Derivatization[1][2][3]

The core utility of 2-methoxypyridine-3-sulfonamide lies in its ability to undergo further functionalization.[1][2]

Sulfonamide Nitrogen Functionalization

The primary sulfonamide nitrogen is a nucleophile upon deprotonation.[2]

  • Acylation: Reacts with acyl chlorides to form N-acylsulfonamides (common in bioisosteres of carboxylic acids).[1][2][3]

  • Cross-Coupling: Under Buchwald-Hartwig conditions (Pd catalyst, base), the sulfonamide nitrogen can be coupled with aryl halides to form diarylsulfonamides, a motif seen in GSK-A1 .[2][3]

Pyridine Ring Modifications[1][2][3]
  • Nucleophilic Displacement: The 2-methoxy group can be displaced by strong nucleophiles (amines, thiols) under harsh conditions, converting the methoxypyridine into a 2-aminopyridine or 2-pyridone derivative.[1][2]

  • Halogenation: Electrophilic aromatic substitution is difficult due to the deactivated ring (sulfonamide EWG), but the C5 position is the most accessible site for halogenation if forced.[2][3]

Pharmaceutical & Agrochemical Applications[1][2][3]

This scaffold is integral to several high-profile bioactive molecules.

Case Study: GCN2 Inhibitors (Oncology)

Compound: GCN2iB (CAS 2183470-12-2)[1][2][3]

  • Mechanism: Inhibits General Control Nonderepressible 2 (GCN2) kinase, a key regulator of the amino acid starvation response in tumor cells.[2][3]

  • Structural Role: The 2-methoxypyridine-3-sulfonamide moiety acts as the "hinge binder" or the connecting unit that orients the molecule within the ATP-binding pocket.[1] The sulfonamide oxygen atoms often form critical hydrogen bonds with backbone residues.[2]

Case Study: PI4KA Inhibitors (Virology)

Compound: GSK-A1 (CAS 1416334-69-4)[1][2][3][5][6]

  • Mechanism: Inhibits Phosphatidylinositol 4-kinase alpha (PI4KA), a host factor required for Hepatitis C Virus (HCV) replication.[2][3]

  • Structural Role: The sulfonamide is N-arylated with a fluorophenyl group.[1][2][3] The 2-methoxy group provides steric bulk and lipophilicity that tunes the solubility and membrane permeability of the inhibitor.[1]

Case Study: Pyroxsulam (Herbicides)

Compound: Pyroxsulam (CAS 422556-08-9)[1][2][3]

  • Mechanism: ALS (Acetolactate Synthase) Inhibitor.[1][2][3]

  • Structural Role: While Pyroxsulam contains a 4-trifluoromethyl group, the 2-methoxypyridine-3-sulfonamide core architecture is the template.[1][2] The sulfonamide bridge links the pyridine to a triazolopyrimidine, creating the active sulfonylurea-like pharmacophore.[1]

Bioactive Scaffold Map

Applications cluster_drugs Pharmaceutical Applications cluster_agro Agrochemical Applications Core 2-Methoxypyridine- 3-sulfonamide Scaffold GCN2 GCN2iB (Cancer Therapy) Core->GCN2 N-Alkylation & Coupling PI4K GSK-A1 (Antiviral/HCV) Core->PI4K N-Arylation Pyro Pyroxsulam Analogs (Herbicide/ALS Inhibitor) Core->Pyro Bridge Formation

Figure 2: The diverse application spectrum of the 2-methoxypyridine-3-sulfonamide scaffold.[1][2]

Safety & Handling Protocols

While specific toxicological data for the sulfonamide derivative is limited, protocols should follow those for aryl sulfonamides and aminopyridines .[2][3]

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2][3]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[3] Use a fume hood to avoid inhalation of dust.[1][2]

  • Stability: Stable under standard laboratory conditions. Store in a cool, dry place. Avoid strong oxidizing agents.[1][2]

  • First Aid:

    • Inhalation:[1][2][3] Move to fresh air.[1][2][3]

    • Skin Contact: Wash with soap and water.[2][3] Sulfonamides can cause allergic reactions in sensitized individuals (sulfa allergy).[2][3]

References

  • Preparation of Sulfonamide Herbicide Intermediates. World Intellectual Property Organization, WO2020139734A1.[2][3] Link

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 2023.[3] Link

  • GSK-A1: A Selective PI4KA Inhibitor. Sigma-Aldrich Product Sheet / CAS 1416334-69-4.[1][2] Link

  • Synthesis of Pyridine-3-sulfonyl Chloride. ChemicalBook Technical Data. Link

  • GCN2iB Chemical Structure and Bioactivity. TargetMol / PubChem CID 136679661. Link[2][3]

Sources

Technical Guide: 2-Methoxypyridine-3-sulfonamide in Cancer Cell Signaling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action (MOA) for 2-Methoxypyridine-3-sulfonamide , analyzing it both as a distinct pharmacophore in medicinal chemistry and as the critical bioactive core of advanced GCN2 and PI3K/mTOR inhibitors.

Executive Summary

2-Methoxypyridine-3-sulfonamide represents a "privileged scaffold" in oncology drug discovery. It functions not as a single-target magic bullet, but as a high-affinity ligand motif that directs small molecules to specific ATP-binding pockets or metalloenzyme active sites.

Its mechanism of action in cancer cells is bifurcated into two distinct pathways depending on the structural derivatization:

  • Metabolic Stress Modulation (Primary): As the core of GCN2 inhibitors (e.g., GCN2iB), it abrogates the amino acid starvation response, forcing cancer cells into apoptosis under nutrient-deprived conditions.

  • pH & Hypoxia Regulation (Secondary): As a Carbonic Anhydrase (CA) inhibitor , the sulfonamide moiety binds zinc in the active site of CA IX/XII, disrupting the pH gradient required for tumor metastasis and survival in hypoxic niches.

Chemical Biology & Structural Basis[1]

The Pharmacophore

The 2-methoxypyridine-3-sulfonamide moiety possesses unique electronic properties that make it an ideal "hinge binder" or "zinc anchor":

  • Pyridine Nitrogen: Acts as a hydrogen bond acceptor.

  • Methoxy Group (C-2): Provides steric bulk to enforce conformation and acts as a weak H-bond acceptor.

  • Sulfonamide Group (C-3): The critical warhead. It can coordinate with Zinc (Zn²⁺) in metalloenzymes or form bidentate hydrogen bonds with the backbone of kinase hinge regions.

Structure-Activity Relationship (SAR) Data
Structural ComponentTarget InteractionEffect on Potency
Sulfonamide (-SO₂NH-) GCN2 Kinase: H-bonds with hinge residues (e.g., Glu/Cys).CA IX: Coordinates Zn²⁺ ion directly.Essential for activity.[1] Removal abolishes binding.
2-Methoxy Group Selectivity: Induces a twist in the biaryl bond, positioning the molecule to fit into the narrow hydrophobic cleft of GCN2.Enhances selectivity over other kinases (e.g., EGFR).
Pyridine Ring Scaffold: Pi-stacking interactions with aromatic residues (e.g., Phe/Trp) in the binding pocket.Stabilizes the ligand-protein complex.

Mechanism of Action I: GCN2 Kinase Inhibition

Context: This is the dominant mechanism for complex derivatives like GCN2iB (CAS: 2183470-12-2).

The Pathway: Amino Acid Response (AAR)

Tumor cells in solid masses often face nutrient deprivation. They survive by activating the General Control Nonderepressible 2 (GCN2) kinase.

  • Trigger: Low amino acid levels lead to accumulation of uncharged tRNAs.

  • Activation: GCN2 binds uncharged tRNAs, autophosphorylates, and becomes active.

  • Effect: GCN2 phosphorylates eIF2α (Ser51).

  • Result: Global protein synthesis halts (saving energy), while specific survival factors like ATF4 are translated.

The Inhibitor's Role

The 2-methoxypyridine-3-sulfonamide scaffold binds to the ATP-binding pocket of GCN2.

  • Blockade: It prevents GCN2 autophosphorylation.

  • Consequence: Even in starved conditions, eIF2α remains unphosphorylated. Protein synthesis continues unchecked, depleting cellular resources.

  • Lethality: The cell fails to upregulate ATF4/CHOP (stress adaptation) and undergoes apoptosis due to metabolic collapse and oxidative stress.

Visualization: GCN2 Inhibition Pathway

GCN2_Pathway Nutrient_Stress Nutrient Stress (Amino Acid Deprivation) Uncharged_tRNA Uncharged tRNA Accumulation Nutrient_Stress->Uncharged_tRNA GCN2_Inactive GCN2 (Inactive) Uncharged_tRNA->GCN2_Inactive Activates GCN2_Active GCN2 (Active) Phosphorylated GCN2_Inactive->GCN2_Active Autophosphorylation Metabolic_Collapse Metabolic Collapse (Resource Depletion) GCN2_Inactive->Metabolic_Collapse  If Blocked eIF2a eIF2α Phosphorylation GCN2_Active->eIF2a Inhibitor 2-Methoxypyridine-3-sulfonamide (Inhibitor) Inhibitor->GCN2_Inactive  BLOCKS ATP Pocket Translation_Halt Global Translation Arrest eIF2a->Translation_Halt ATF4 ATF4 Upregulation (Survival Response) eIF2a->ATF4 ATF4->Nutrient_Stress  Adaptation (Survival) Apoptosis Apoptosis (Cell Death) Metabolic_Collapse->Apoptosis

Figure 1: The GCN2 signaling cascade. The sulfonamide inhibitor blocks the transition to the active kinase state, preventing the adaptive survival response (ATF4) and forcing the cancer cell into metabolic collapse.

Mechanism of Action II: Carbonic Anhydrase Inhibition

Context: Relevant for simpler sulfonamide derivatives targeting hypoxic tumors.

The Pathway: pH Regulation

Hypoxic cancer cells overexpress Carbonic Anhydrase IX (CA IX) .

  • Function: CA IX catalyzes the hydration of extracellular CO₂ to bicarbonate (HCO₃⁻) and protons (H⁺).

  • Transport: HCO₃⁻ is imported to buffer intracellular pH (pHi), while H⁺ remains extracellular, acidifying the tumor microenvironment (pHe).

  • Outcome: Acidic pHe promotes matrix metalloproteinase (MMP) activity (invasion), while neutral pHi prevents apoptosis.

The Inhibitor's Role

The sulfonamide group (SO₂NH₂) mimics the transition state of CO₂ hydration.[2]

  • Binding: The sulfonamide nitrogen coordinates directly with the active site Zinc (Zn²⁺) of CA IX.[2]

  • Disruption: This displaces the zinc-bound water molecule/hydroxide ion required for catalysis.[2]

  • Result: Intracellular acidification and extracellular alkalinization, leading to reduced invasiveness and cell death (anoikis).

Experimental Validation Protocols

To validate the mechanism of a 2-methoxypyridine-3-sulfonamide derivative, the following self-validating experimental systems are recommended.

Protocol A: GCN2 Kinase Activity Assay (ADP-Glo)

Objective: Quantify the IC50 of the compound against GCN2.

  • Reagents: Recombinant GCN2 enzyme, Poly(Glu, Tyr) substrate, Ultra-Pure ATP, ADP-Glo™ Reagent (Promega).

  • Reaction Mix: Prepare 1X Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).

  • Inhibitor Prep: Dissolve 2-methoxypyridine-3-sulfonamide derivative in DMSO. Prepare serial dilutions (e.g., 10 µM to 0.1 nM).

  • Incubation:

    • Add 2 µL Inhibitor + 4 µL GCN2 enzyme. Incubate 15 min at RT.

    • Add 4 µL ATP/Substrate mix. Incubate 60 min at RT.

  • Detection: Add 10 µL ADP-Glo Reagent (depletes unconsumed ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to light).

  • Readout: Measure Luminescence (RLU). Plot RLU vs. [Inhibitor] to derive IC50.

    • Validation: Positive control (known GCN2 inhibitor) must show IC50 < 50 nM.

Protocol B: Western Blot for Pathway Verification

Objective: Confirm cellular mechanism (GCN2 blockade vs. off-target).

  • Cell Line: CCRF-CEM (Leukemia) or A549 (Lung) cells.

  • Treatment:

    • Control: DMSO only.

    • Stress Induction: Media lacking Cysteine/Methionine OR treat with L-Asparaginase (activates GCN2).

    • Experimental: Stress Induction + 2-Methoxypyridine-3-sulfonamide (1 µM).

  • Lysis: Harvest cells after 6–24 hours using RIPA buffer + Phosphatase Inhibitors.

  • Targets:

    • p-GCN2 (Thr899): Should be HIGH in Stress, LOW in Experimental.

    • p-eIF2α (Ser51): Should be HIGH in Stress, LOW in Experimental.

    • ATF4: Should be HIGH in Stress, ABSENT in Experimental.

    • Cleaved Caspase-3: Marker of apoptosis (should be HIGH in Experimental).

Visualization: Experimental Workflow

Workflow Cells Cancer Cells (CCRF-CEM) Treatment Treatment: L-Asparaginase (Stress) + Inhibitor Cells->Treatment Lysis Cell Lysis (+ Phosphatase Inhibitors) Treatment->Lysis Western Western Blot Analysis Lysis->Western Result_GCN2 p-GCN2 Levels: DECREASED Western->Result_GCN2 Result_ATF4 ATF4 Levels: SUPPRESSED Western->Result_ATF4 Result_Death Apoptosis Markers: INCREASED Western->Result_Death

Figure 2: Validation workflow to confirm the suppression of the Amino Acid Response (AAR) pathway.

References

  • Nakamura, A., et al. (2018). "Inhibition of GCN2 sensitizes ASNS-low cancer cells to asparaginase by disrupting the amino acid response."[3] Proceedings of the National Academy of Sciences (PNAS).

  • Sławiński, J., et al. (2013). "Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII." European Journal of Medicinal Chemistry.

  • Wang, J., et al. (2023). "Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors." Pharmaceuticals.[1][4][5][6][7][8]

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.

  • Cayman Chemical. (2024). "GCN2iB Product Information & Safety Data Sheet." Cayman Chemical Database.

Sources

2-Methoxypyridine-3-sulfonamide: Reactivity Profile & Synthetic Utility

[1][2]

Executive Summary

The 2-methoxypyridine-3-sulfonamide scaffold presents a unique duality in organic synthesis: it is a robust directing group for functionalization yet possesses specific lability at the C2 position that requires careful modulation.[1] For drug developers, this moiety offers improved water solubility and H-bonding potential compared to benzene analogs.[1][2][3][4] However, it introduces two primary stability risks: nucleophilic aromatic substitution (


)O-demethylation1434

Physicochemical Profile

  • Structure: A pyridine ring substituted at C2 with a methoxy group and at C3 with a sulfonamide moiety.[3][4][5]

  • Electronic Character: The pyridine nitrogen (N1) and the sulfonamide group at C3 are both electron-withdrawing.[1][3][4] This makes the C2 and C4 positions highly electrophilic.[3][4]

  • Acidity (pKa): The sulfonamide N-H proton is more acidic than in phenyl analogs due to the electron-deficient pyridine ring.[1][3][4]

    • Estimated pKa:8.0 – 9.2 (vs. ~10.1 for sulfanilamide).[1][2][3][4]

  • Solubility: Moderate lipophilicity (LogP ~1.0–1.5), with enhanced aqueous solubility at physiological pH due to ionization of the sulfonamide.[3][4]

Core Reactivity & Mechanisms[2][3][6]

The Sulfonamide "Handle" (N-Functionalization)

The sulfonamide nitrogen is the primary nucleophilic site under basic conditions.[4]

  • Reactivity: Readily undergoes N-alkylation (Mitsunobu or alkyl halide conditions) and N-acylation.[1][2][3][4]

  • Protecting Groups: The tert-butyl or para-methoxybenzyl (PMB) groups are commonly used to mask the sulfonamide during harsh lithiation steps.[1][3]

The C2-Methoxy Group: Leaving Group vs. Directing Group

The 2-methoxy substituent is the most reactive center on the ring regarding stability.

  • 
     Susceptibility:  The C2 position is activated by both the ring nitrogen (N1) and the electron-withdrawing sulfonamide at C3.[4] This makes the methoxy group a surprisingly good leaving group for strong nucleophiles (amines, thiols).[2][4]
    
  • Demethylation: Under acidic conditions (e.g., HBr, BBr3) or nucleophilic attack by halides (Cl-, I-), the methyl group is cleaved to form 2-pyridone-3-sulfonamide .[1][2][3] This is a thermodynamic sink and a common impurity.[3][4]

Directed Ortho Metalation (DoM)

The sulfonamide group is a powerful Directed Metalation Group (DMG) .[2][3][4]

  • Regioselectivity: Treatment with n-BuLi (2 equivalents) typically results in lithiation at C4 (ortho to the sulfonamide).[1][2][3][4]

  • C2 vs. C4: While the methoxy group is also a DMG, the sulfonamide (after N-deprotonation) directs strongly to C4.[4] This allows for the introduction of electrophiles (halogens, aldehydes, boronic esters) at the 4-position.[2]

Visualizing Reactivity

The following diagram maps the competitive reaction pathways available to this scaffold.

ReactivityMapCore2-Methoxypyridine-3-sulfonamideSNArC2-Substitution (SNAr)(Reaction with Amines/Thiols)Core->SNAr Nucleophiles (Nu-)HeatPyridoneDemethylation to2-Pyridone (Impurity)Core->Pyridone Acids (HX)or Lewis AcidsLithiationC4-Lithiation (DoM)(Synthetic Utility)Core->Lithiation 1. n-BuLi (2 eq)2. ElectrophileN_FunctSulfonamide N-Alkylation(Drug Coupling)Core->N_Funct R-X, Baseor Mitsunobu

Figure 1: Reactivity map showing synthetic opportunities (Green) and stability risks (Red).[2][4][6][7]

Experimental Protocols

Protocol A: Synthesis via Sulfonyl Chloride Coupling

This is the standard method for installing the sulfonamide moiety.[4]

Reagents: 2-Methoxypyridine-3-sulfonyl chloride, Primary Amine (


123
  • Preparation: Dissolve the amine (1.0 equiv) in anhydrous dichloromethane (DCM) (0.1 M concentration).

  • Base Addition: Add triethylamine (1.2 equiv) or pyridine (2.0 equiv).[1][2][3][4] Cool to 0°C.[1][3][4][8]

  • Coupling: Add 2-methoxypyridine-3-sulfonyl chloride (1.05 equiv) portion-wise over 10 minutes.

    • Note: The sulfonyl chloride is moisture sensitive.[3][4] Handle under

      
      .[1][3][4]
      
  • Reaction: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.[1][3][4]

  • Workup: Quench with 1M HCl (to remove excess amine/pyridine). Wash organic layer with brine, dry over

    
    , and concentrate.[2][3][4]
    
  • Purification: Recrystallize from EtOH/Heptane or purify via silica chromatography (Hexane/EtOAc).

Protocol B: Controlled Displacement (Side Reaction Simulation)

Use this protocol to test the stability of your scaffold against nucleophiles or to synthesize C2-amino derivatives.[1][4]

Reagents: 2-Methoxypyridine-3-sulfonamide, Morpholine (Nucleophile), DMSO,

123
  • Setup: In a sealed tube, dissolve substrate (0.5 mmol) in DMSO (2 mL).

  • Nucleophile: Add morpholine (3.0 equiv) and

    
     (2.0 equiv).[1][2][3][4]
    
  • Stress Condition: Heat to 80–100°C for 12 hours.

    • Observation: At RT, the reaction is slow. At 100°C, conversion to the 2-morpholino derivative is typically quantitative.[1][3][4]

  • Analysis: Analyze by LCMS to observe the mass shift (

    
     + 
    
    
    =
    
    
    mass).

Side Reaction Analysis: The Demethylation Pathway

The conversion of 2-methoxypyridine to 2-pyridone is the most persistent impurity in scale-up.[1] It is driven by the formation of the stable amide-like tautomer of the pyridone.

Mechanism:

  • Protonation: Acid protonates the pyridine nitrogen (N1).[3][4]

  • Nucleophilic Attack: A nucleophile (e.g.,

    
    , 
    
    
    from acid source) attacks the methyl group of the methoxy ether.[1][2][3][4]
  • Cleavage: The C-O bond breaks, releasing methyl halide and generating the 2-hydroxypyridine, which instantly tautomerizes to the 2-pyridone .[3][4]

DemethylationStart2-MethoxySpeciesInterN-ProtonatedIntermediateStart->Inter H+TSNu- Attackon MethylInter->TS Nu- (Cl-, Br-)Product2-Pyridone(Stable Tautomer)TS->Product -MeNu

Figure 2: Mechanism of acid-mediated demethylation to pyridone.[1][2]

Mitigation Strategies
  • Avoid Strong Acids: Use mild acids (acetic acid) if pH adjustment is needed.[1][2][3][4] Avoid HBr or HI completely.[1][3][4]

  • Scavenge Nucleophiles: If using Lewis acids (e.g.,

    
    ) elsewhere in the synthesis, ensure the methoxy group is tolerant or added after the Lewis acid step.
    
  • Temperature Control: Keep reaction temperatures below 60°C when amines are present to prevent

    
    .
    

References

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.

    • Source: National Institutes of Health (PMC)[2][4]

    • Context: Describes the synthesis of 2-methoxypyridine-3-sulfonamide derivatives (Compounds 10a-l) via nucleophilic substitution and their stability.
  • Nucleophilic Substitution at Hetero

    • Source: MDPI
    • Context: detailed mechanistic insight into and substitution reactions relevant to activ
    • [2][3][4]

  • Chemoselective Demethyl

    • Source: Thieme Connect[1][2][3][4]

    • Context: Discusses the conditions (L-Selectride vs BBr3) that lead to demethylation of 2- and 4-methoxypyridines, a critical side reaction for this scaffold.
    • [2][3][4]

  • Lithiation of 2-Methoxypyridine: Regioselectivity and Mechanism.

    • Source: PubMed[1][2][3][4]

    • Context: Defines the Directed Ortho Metalation (DoM) pathways for 2-methoxypyridines, essential for functionalizing the C4 position.

2-Methoxypyridine-3-sulfonamide: A Privileged Scaffold for Targeted Drug Design

[1]

Executive Summary

The 2-methoxypyridine-3-sulfonamide moiety represents a highly versatile "privileged structure" in modern medicinal chemistry.[1] It serves as a critical pharmacophore in two distinct mechanistic classes: Zinc-binding enzymes (Carbonic Anhydrases) and Kinase inhibitors (specifically PI3K/mTOR pathway).[1]

Its value lies in its unique physicochemical profile:

  • Metabolic Stability: The 2-methoxy group effectively blocks the C2 position of the pyridine ring, a primary site for oxidative metabolism (nucleophilic attack or oxidation by CYP450s), significantly extending half-life compared to unsubstituted pyridines.

  • Conformational Locking: The intramolecular interaction between the methoxy oxygen and the sulfonamide NH (or adjacent protons) restricts bond rotation, pre-organizing the molecule for ligand-protein binding.

  • Electronic Tuning: The electron-donating methoxy group modulates the pKa of the sulfonamide nitrogen and the basicity of the pyridine nitrogen, allowing for fine-tuned solubility and permeability (LogD).

Structural Biology & Pharmacophore Analysis[1]

The scaffold operates through two primary binding modes depending on the orientation of the sulfonamide linkage.

A. The "Forward" Mode (Pyridine-SO₂NH-R)
  • Target Class: Carbonic Anhydrases (CA IX, XII).[1]

  • Mechanism: The terminal sulfonamide (

    
    ) acts as a zinc-binding group (ZBG). The nitrogen of the sulfonamide coordinates directly to the Zn(II) ion in the enzyme's active site.
    
  • Role of 2-Methoxy: It acts as a lipophilic anchor that fits into the hydrophobic sub-pockets of the enzyme, improving isoform selectivity (e.g., selectivity for tumor-associated CA IX over cytosolic CA II).

B. The "Reverse" Mode (Ar-SO₂NH-Pyridine)
  • Target Class: Lipid Kinases (PI3K

    
    , mTOR).[2]
    
  • Mechanism: The pyridine ring acts as an affinity element.[1] In potent PI3K inhibitors (e.g., Compound 22c), the sulfonamide oxygen forms hydrogen bonds with Lys802 , while the pyridine nitrogen engages in a water-mediated hydrogen bond network with Tyr836 and Asp810 .[1]

  • Role of 2-Methoxy: It provides a steric block that forces the molecule into a bioactive conformation and fills a small hydrophobic pocket near the ATP-binding site.

Visualization: PI3K Interaction Logic (Compound 22c Case Study)

PI3K_Binding_Modecluster_proteinPI3K Active Site Residuescluster_ligandLigand: 2-Methoxypyridine-3-sulfonamide ScaffoldLys802Lys802(Catalytic Site)Tyr836Tyr836(Gatekeeper)Asp810Asp810(Catalytic Loop)WaterH2O(Conserved Solvent)Water->Tyr836NetworkWater->Asp810NetworkSulfonamide_OSulfonamide Oxygen(H-Bond Acceptor)Sulfonamide_O->Lys802H-Bond (Direct)Pyridine_NPyridine Nitrogen(H-Bond Acceptor)Pyridine_N->WaterH-BondMethoxy_Group2-Methoxy Group(Hydrophobic/Steric)Methoxy_Group->Lys802Steric/Van der Waals

Figure 1: Interaction map of the 2-methoxypyridine-3-sulfonamide scaffold within the PI3K

Synthetic Methodologies

Synthesis of this scaffold requires navigating the reactivity of the pyridine ring. Direct sulfonation of 2-methoxypyridine is difficult due to electronic deactivation. Two primary routes are recommended: the "Industrial Thiolation" route for the sulfonyl chloride precursor, and the "Coupling" route for the reverse sulfonamide.

Protocol A: Synthesis of 2-Methoxypyridine-3-sulfonyl Chloride

This route is preferred for generating the "Forward" scaffold (Pyridine-SO₂NH-R).

  • Starting Material: 2-Hydroxypyridine or 2-Methoxypyridine.[1]

  • Step 1: Directed Lithiation (Cryogenic):

    • Reagents: LDA (Lithium Diisopropylamide), THF, -78°C.

    • Mechanism:[1][3][4][5] The 2-methoxy group acts as a Directed Ortho Metalation (DoM) group, directing the lithium to the C3 position.

  • Step 2: Sulfuration:

    • Reagents: Elemental Sulfur (

      
      ).[1]
      
    • Process: Quench the lithiated species with sulfur to form the lithium thiolate intermediate.

  • Step 3: Oxidative Chlorination (The "One-Pot" Finish):

    • Reagents:

      
       gas (or NCS) in aqueous HCl/Acetic Acid.[1]
      
    • Outcome: Converts the thiolate directly to the sulfonyl chloride.

    • Yield: Typically 60-75%.

Protocol B: Synthesis of Reverse Sulfonamides (Ar-SO₂NH-Pyridine)

Used for PI3K/mTOR inhibitors like Compound 22c.

Reaction Scheme:

Step-by-Step Protocol:

  • Preparation: Dissolve 3-amino-2-methoxypyridine (1.0 eq) in anhydrous DCM or Pyridine.

  • Activation: Add 2,4-difluorobenzenesulfonyl chloride (1.1 eq) dropwise at 0°C.

  • Base: Add Pyridine (excess) or

    
     (2.0 eq).[1] DMAP (0.1 eq) can be added as a catalyst if reaction is sluggish.
    
  • Workup: Stir at RT for 4-12h. Quench with 1N HCl. Extract with EtOAc.[6] The product often precipitates as a crystalline solid due to the sulfonamide's high polarity.

  • Purification: Recrystallization from EtOH/Water is often sufficient; otherwise, flash chromatography (Hex/EtOAc).[1]

Visualization: Synthetic Pathways[1]

Synthesis_PathwaysStart2-MethoxypyridineLithiation1. LDA, THF, -78°C(Ortho-Lithiation)Start->LithiationIntermediate3-Lithio SpeciesLithiation->IntermediateSulfur2. S8 (Sulfur)Intermediate->SulfurThiolateThiolate SaltSulfur->ThiolateOxidation3. Cl2 / HCl / AcOH(Oxidative Chlorination)Thiolate->OxidationProduct_Cl2-Methoxy-3-pyridinesulfonyl chlorideOxidation->Product_ClAmine_Rxn+ R-NH2(Amidation)Product_Cl->Amine_RxnFinal_DrugTarget Sulfonamide(CA Inhibitor)Amine_Rxn->Final_Drug

Figure 2: The "Industrial" route for synthesizing the 2-methoxypyridine-3-sulfonyl chloride core, utilizing the methoxy group for directed ortho-metalation.

Case Study: PI3K/mTOR Dual Inhibition

Compound 22c (Reference 1) serves as the definitive example of this scaffold's utility in oncology.[1]

  • Structure: N-(2-methoxy-5-(quinolin-3-yl)pyridin-3-yl)-2,4-difluorobenzenesulfonamide.

  • Performance:

    • PI3K

      
       IC
      
      
      :
      0.22 nM (Extremely Potent).
    • mTOR IC

      
      :  23 nM.
      
    • Cellular Activity: Potent anti-proliferation in HCT-116 cells (IC

      
       = 20 nM).[1]
      
  • Design Logic: The 2-methoxypyridine core was chosen over a simple phenyl ring because the pyridine nitrogen provides an additional H-bond acceptor vector that interacts with the water network in the kinase hinge region, while the methoxy group improves metabolic stability compared to a methyl or H-substituent.

References

  • Gao, H., et al. "Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors."[1] Pharmaceuticals, vol. 16, no.[1] 3, 2023, p. 461.[1] Link

  • Slawinski, J., et al. "Carbonic anhydrase inhibitors.[1] Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives." European Journal of Medicinal Chemistry, vol. 69, 2013, pp. 701-710.[1] Link

  • PubChem. "2-Methoxypyridine-3-sulfonamide Compound Summary."[1][7] National Library of Medicine.[1] Link

  • Google Patents. "Preparation of sulfonamide herbicide process intermediates (WO2020139734A1)."[1] Google Patents.[1] Link

Methodological & Application

Technical Application Note: Synthesis of 2-Methoxypyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

2-Methoxypyridine-3-sulfonamide is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for endothelin receptor antagonists (e.g., Sitaxentan) and PI3K/mTOR inhibitors. Its synthesis presents a classic chemoselectivity challenge: differentiating between the electrophilic sulfonyl center and the electrophilic C-2 aromatic carbon.

This guide details a robust, scalable two-step protocol starting from 2-chloropyridine-3-sulfonyl chloride. Unlike routes relying on the unstable 2-methoxypyridine-3-sulfonyl chloride, this protocol prioritizes the formation of the stable sulfonamide moiety before effecting the nucleophilic aromatic substitution (SNAr) at the C-2 position. This sequence minimizes side reactions (sulfonate ester formation) and maximizes yield.[1]

Retrosynthetic Logic

The synthesis is driven by the electronic activation of the pyridine ring. The C-2 position is activated for nucleophilic attack by the ring nitrogen. The introduction of the electron-withdrawing sulfonamide group at C-3 further destabilizes the ring electron density, facilitating the displacement of the chloride by the methoxide nucleophile.

Retrosynthesis Target 2-Methoxypyridine-3-sulfonamide (Target) Inter 2-Chloropyridine-3-sulfonamide (Stable Intermediate) Target->Inter S_NAr (NaOMe) Start 2-Chloropyridine-3-sulfonyl chloride (Starting Material) Inter->Start Amination (NH_3)

Figure 1: Retrosynthetic strategy prioritizing sulfonamide stability prior to methoxylation.

Experimental Protocols

Stage 1: Amination (Synthesis of 2-Chloropyridine-3-sulfonamide)

Objective: Selective amination of the sulfonyl chloride without hydrolyzing the C-Cl bond.

Reagents:

  • 2-Chloropyridine-3-sulfonyl chloride (1.0 eq)

  • Ammonium hydroxide (28-30% aq solution, 5.0 eq) or Ammonia in Dioxane (0.5 M)

  • Solvent: Acetonitrile (ACN) or Tetrahydrofuran (THF)[1]

Protocol:

  • Preparation: Charge a reaction vessel with 2-chloropyridine-3-sulfonyl chloride (10 g, 47.1 mmol) and ACN (100 mL). Cool the solution to 0–5 °C using an ice/water bath.

  • Addition: Add Ammonium hydroxide (30 mL) dropwise over 30 minutes. Critical: Maintain internal temperature <10 °C to prevent hydrolysis of the sulfonyl chloride to sulfonic acid.[1]

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours.

  • IPC (In-Process Control): Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1] Disappearance of the starting material indicates completion.[1]

  • Workup: Concentrate the organic solvent under reduced pressure. Dilute the residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol if necessary.[1]

Yield Expectation: 85–92% (White to off-white solid).[1]

Stage 2: Nucleophilic Aromatic Substitution (Synthesis of Target)

Objective: Displacement of the C-2 chloride with methoxide.

Mechanism: This step requires careful stoichiometry.[1] The sulfonamide proton (-SO₂NH₂) has a pKa of ~10. The first equivalent of base will deprotonate the sulfonamide nitrogen.[1] The second equivalent provides the methoxide nucleophile for the SNAr reaction.

Reagents:

  • 2-Chloropyridine-3-sulfonamide (Intermediate from Stage 1) (1.0 eq)

  • Sodium Methoxide (NaOMe), 25% wt in Methanol (3.5 eq)[1]

  • Solvent: Methanol (anhydrous)[1]

Protocol:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve 2-chloropyridine-3-sulfonamide (5.0 g, 26 mmol) in anhydrous Methanol (50 mL).

  • Activation: Add NaOMe solution (20 mL, ~87 mmol) dropwise at room temperature. The solution may turn slightly yellow due to the formation of the sulfonamide anion.

  • Reaction: Heat the mixture to reflux (65 °C) for 6–12 hours.

    • Note: The reaction rate is slower than typical nitro-benzene SNAr due to the electron-rich nature of the anionic intermediate formed after deprotonation.

  • IPC: Monitor by HPLC. Look for the shift in retention time corresponding to the methoxy adduct.[1]

  • Quench & Isolation (Critical Step):

    • Cool to room temperature.[1]

    • Concentrate to remove most Methanol (do not distill to dryness; risk of thermal decomposition).[1]

    • Dilute with water (30 mL).[1] The pH will be basic (>12).[1]

    • Acidification: Slowly add 1N HCl until pH reaches 4–5. This protonates the sulfonamide nitrogen, rendering the product neutral and less soluble in water.[1]

    • Precipitation: The product should precipitate as a white solid.[1] Stir at 0 °C for 1 hour.

  • Filtration: Filter the solid, wash with cold water (2 x 10 mL) and cold diethyl ether (to remove trace impurities).

Yield Expectation: 75–85%.

Data Presentation & Analysis

Reaction Parameter Summary
ParameterStage 1 (Amination)Stage 2 (Methoxylation)
Limiting Reagent Sulfonyl ChlorideChloropyridine Sulfonamide
Key Reagent NH₄OH (Excess)NaOMe (>3 eq)
Temperature 0 °C

RT
Reflux (65 °C)
Critical Control Exotherm managementpH adjustment during workup
Major Byproduct Sulfonic acid (hydrolysis)Unreacted SM (if base is insufficient)
Process Safety Assessment (PSA)[1]

SafetyFlow Step1 Stage 1: Sulfonyl Chloride Risk1 Risk: HCl Gas / Exotherm Control: Venting & Slow Addition Step1->Risk1 Step2 Stage 2: NaOMe Reflux Risk2 Risk: Caustic Burns / Fire Control: Inert Atmosphere (N2) Step2->Risk2 Step3 Workup: Acidification Risk3 Risk: SO2 release (if overheated) Control: pH Monitoring Step3->Risk3

Figure 2: Critical safety control points for the synthesis workflow.

Troubleshooting & Optimization

  • Incomplete Conversion in Stage 2:

    • Cause: Insufficient base.[1] The sulfonamide consumes 1 eq of NaOMe immediately.[1]

    • Solution: Ensure at least 3.0–3.5 equivalents of NaOMe are used.[1] If reaction stalls, add 0.5 eq more and continue reflux.

  • Product Solubility Issues:

    • Observation: No precipitate upon acidification.[1]

    • Cause: Product is amphoteric but generally insoluble at pH 4-5.[1] If the solution is too acidic (pH < 1), the pyridine nitrogen protonates, solubilizing the compound.[1]

    • Solution: Carefully adjust pH to the isoelectric point (approx pH 4.5).[1]

  • Impurity Profile:

    • If 2-hydroxypyridine-3-sulfonamide is observed (demethylation or hydrolysis), the reaction temperature was likely too high or water was present in the methanol. Use anhydrous reagents.[1]

References

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (General reactivity of pyridines and SNAr mechanisms).

  • Pfizer Inc. (2005).[1] Preparation of sulfonamide derivatives. Patent WO20050215570A1.[1][2] (Describes the amination and subsequent substitution on pyridine-3-sulfonyl chlorides).

  • Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Reference for pKa values of sulfonamides).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11235676, 2-Methoxypyridine-3-sulfonamide. (Safety and physical property data).

Sources

Application Notes and Protocols for Developing Cell-Based Assays for 2-Methoxypyridine-3-sulfonamide Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of 2-Methoxypyridine-3-sulfonamide

The sulfonamide functional group is a cornerstone in medicinal chemistry, giving rise to a wide array of therapeutic agents with diverse biological activities, including antibacterial, antiviral, and anticancer properties.[1][2][3] Emerging research into novel sulfonamide derivatives has highlighted their potential as potent inhibitors of critical cellular signaling pathways implicated in cancer.[4][5] This application note focuses on 2-Methoxypyridine-3-sulfonamide, a compound belonging to a class of molecules investigated as dual inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[4][5][6]

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[7][8] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[6][9][10] The development of small molecules that can modulate this pathway holds significant promise for oncology drug discovery.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a suite of robust cell-based assays for characterizing the activity of 2-Methoxypyridine-3-sulfonamide. We will detail a logical progression of experiments, from initial cytotoxicity screening to mechanistic validation of its effects on the PI3K/mTOR pathway. The protocols herein are designed to be self-validating systems, ensuring data integrity and reproducibility.

I. Foundational Assays: Assessing Cytotoxicity and Apoptotic Induction

The initial characterization of a potential anticancer compound involves determining its effect on cancer cell viability and its ability to induce programmed cell death (apoptosis). These foundational assays are crucial for establishing a dose-dependent effect and for selecting appropriate concentrations for subsequent mechanistic studies.

A. Cell Viability and Cytotoxicity: Determining the IC50

A primary step in evaluating an anticancer compound is to measure its cytotoxic or cytostatic effects on cancer cell lines.[11] This is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[12][13][14]

There are several methods to assess cell viability, each with its own advantages. Tetrazolium-based assays like the MTT assay measure metabolic activity, while real-time assays can provide kinetic data on the onset of cytotoxicity.[15][16][17][18]

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Viability Assay cluster_3 Data Analysis start Select Cancer Cell Lines (e.g., MCF-7, HCT-116) seed Seed cells in 96-well plates start->seed incubate1 Incubate for 24h (allow attachment) seed->incubate1 prepare_compound Prepare serial dilutions of 2-Methoxypyridine-3-sulfonamide incubate1->prepare_compound add_compound Add compound to cells prepare_compound->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_reagent Add viability reagent (e.g., MTT, CellTox Green) incubate2->add_reagent incubate3 Incubate as per protocol add_reagent->incubate3 read_plate Read plate (absorbance/fluorescence) incubate3->read_plate normalize Normalize data to untreated controls read_plate->normalize plot Plot dose-response curve normalize->plot calculate_ic50 Calculate IC50 value plot->calculate_ic50

Caption: Workflow for determining the IC50 value.

This protocol is adapted from established methods for determining cell viability.[19]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • 2-Methoxypyridine-3-sulfonamide

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 2-Methoxypyridine-3-sulfonamide in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Shake the plate gently for 10 minutes to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[12][20]

Cell Line2-Methoxypyridine-3-sulfonamide IC50 (µM)
MCF-70.130
HCT-1160.020
Hypothetical data based on similar compounds[5]
B. Apoptosis Induction: Measuring Caspase Activity

To determine if the observed cytotoxicity is due to programmed cell death, it is essential to measure markers of apoptosis. A key event in apoptosis is the activation of caspases, a family of proteases that execute the cell death program.[21] Caspase-3 and Caspase-7 are key executioner caspases.[21][22]

This protocol is based on the principles of the Caspase-Glo® 3/7 Assay from Promega.[22]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • White-walled 96-well plates

  • 2-Methoxypyridine-3-sulfonamide

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1, using a white-walled 96-well plate suitable for luminescence measurements.

  • Incubation: Incubate the plate for a shorter duration, typically 24 hours, to capture early apoptotic events.

  • Reagent Preparation and Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells).

    • Plot the luminescence (or fold change relative to control) against the compound concentration.

II. Mechanistic Validation: Interrogating the PI3K/mTOR Signaling Pathway

Based on the activity of similar sulfonamide methoxypyridine derivatives, it is hypothesized that 2-Methoxypyridine-3-sulfonamide may act as a dual PI3K/mTOR inhibitor.[4][5] To validate this, it is necessary to measure the phosphorylation status of key downstream targets of this pathway.

The PI3K/mTOR pathway is a complex signaling cascade.[7][23][24] Upon activation, PI3K phosphorylates AKT. Activated AKT, in turn, can phosphorylate and regulate numerous downstream proteins. mTOR exists in two complexes, mTORC1 and mTORC2. mTORC1 is a key regulator of protein synthesis and phosphorylates targets such as the ribosomal protein S6.[8]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Phosphorylates (Activates) mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival S6 Ribosomal Protein S6 mTORC1->S6 Phosphorylates Proliferation Cell Growth & Proliferation S6->Proliferation Compound 2-Methoxypyridine -3-sulfonamide Compound->PI3K Compound->mTORC1

Caption: Simplified PI3K/mTOR signaling pathway.

A. Western Blotting for Phosphoprotein Analysis

Western blotting is a classic and robust method for detecting specific proteins and their post-translational modifications, such as phosphorylation, in cell lysates.[25][26][27] By using antibodies specific to the phosphorylated forms of AKT (at Ser473) and ribosomal protein S6, we can directly assess the inhibitory effect of 2-Methoxypyridine-3-sulfonamide on the PI3K/mTOR pathway.

This protocol is a standard procedure for Western blotting.[25]

Materials:

  • Cancer cell lines

  • 6-well plates

  • 2-Methoxypyridine-3-sulfonamide

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-AKT (Ser473), anti-AKT, anti-p-S6, anti-S6, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of 2-Methoxypyridine-3-sulfonamide for a defined period (e.g., 2-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphoprotein levels to the total protein levels.

Treatmentp-AKT (Ser473) / Total AKT (Fold Change)p-S6 / Total S6 (Fold Change)
Vehicle Control1.01.0
2-Methoxypyridine-3-sulfonamide (0.1 µM)0.40.3
2-Methoxypyridine-3-sulfonamide (1 µM)0.10.05
Hypothetical data showing dose-dependent inhibition of phosphorylation.

III. Advanced and High-Throughput Methodologies

For more in-depth analysis and to facilitate screening of multiple compounds or conditions, more advanced techniques can be employed.

A. High-Content Screening (HCS)

HCS combines automated microscopy with quantitative image analysis to measure multiple phenotypic parameters in a single assay.[11][28][29][30][31] This can be used to assess changes in cell morphology, protein localization, and the intensity of fluorescent reporters, providing a richer dataset than single-readout assays.

B. Real-Time Cell Analysis (RTCA)

RTCA systems, such as the xCELLigence platform, measure changes in electrical impedance as cells attach and proliferate on microelectrodes.[16][17] This label-free method provides continuous monitoring of cell health and behavior, offering detailed kinetic information on the cytotoxic effects of a compound.

C. High-Throughput Pathway Analysis

Several technologies are available for high-throughput analysis of signaling pathways, offering alternatives to Western blotting. These include:

  • LanthaScreen™ Cellular Assays: A TR-FRET-based method to monitor protein phosphorylation in a cellular context.[7][23][24]

  • FlowCellect™ Assays: Multi-parameter flow cytometry to simultaneously measure multiple phosphorylated proteins in single cells.[32]

IV. Conclusion and Future Directions

The assays and protocols outlined in this application note provide a robust framework for characterizing the cellular activity of 2-Methoxypyridine-3-sulfonamide. By systematically progressing from foundational cytotoxicity and apoptosis assays to mechanistic studies of the PI3K/mTOR pathway, researchers can build a comprehensive profile of this compound's potential as an anticancer agent. The integration of advanced high-throughput and real-time methodologies can further accelerate the drug discovery process. Future studies could involve evaluating the compound in 3D cell culture models, assessing its effects on other cancer-related signaling pathways, and in vivo efficacy studies.

References

  • Promega Corporation. (2013). Real-Time Cytotoxicity Analysis with CellTox™ Green Cytotoxicity Assay. [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Agilent. (n.d.). Real-Time Cytotoxicity Assays. [Link]

  • Wikipedia. (n.d.). High-content screening. [Link]

  • Suken, V., et al. (2016). iCELLigence real-time cell analysis system for examining the cytotoxicity of drugs to cancer cell lines. Oncology Letters, 12(4), 2879–2884. [Link]

  • Sartorius. (n.d.). Incucyte® Cytotoxicity Assays for Live-Cell Analysis. [Link]

  • Hsiao, S. C., et al. (2013). Real Time Assays for Quantifying Cytotoxicity with Single Cell Resolution. PLOS ONE, 8(6), e66739. [Link]

  • Aragen. (n.d.). High-Content Screening: Accelerating Smarter Drug Discovery Decisions. [Link]

  • Creative Bioarray. (2026). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. [Link]

  • Biocompare. (2017). Phenotypic Screening Transforms Small Molecule Discovery. [Link]

  • Vogel, K. W., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research, 68(9 Supplement), 3501. [Link]

  • Pharmaron. (n.d.). High-Content Screening. [Link]

  • Robers, M. B., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Journal of Biomolecular Screening, 14(1), 48–56. [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. [Link]

  • Martínez-García, M. A., et al. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 13(15), 3733. [Link]

  • ResearchGate. (2026). How to plot a graph and predict the IC50 value of compound, given the cytotoxicity results?. [Link]

  • Yuen, K., et al. (2015). Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines. Nature Communications, 6, 8925. [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. [Link]

  • Hampson, F., et al. (2018). Identification of differential PI3K pathway target dependencies in T-cell acute lymphoblastic leukemia through a large cancer cell panel screen. Oncotarget, 9(12), 10348–10361. [Link]

  • BosterBio. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. [Link]

  • van der Hout, A., et al. (2019). Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer. International Journal of Molecular Sciences, 20(5), 1015. [Link]

  • Li, H., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461. [Link]

  • Horizon Discovery. (n.d.). mTOR Pathway Cell Lines. [Link]

  • Li, H., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461. [Link]

  • D’Andrea, G., et al. (2025). PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. International Journal of Molecular Sciences, 26(9), 5013. [Link]

  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. [Link]

  • Karlsson, A., & García-Echeverría, C. (2012). Identification and Optimization of Dual PI3K/mTOR Inhibitors. In Designing Multi-Target Drugs (pp. 206-220). Royal Society of Chemistry. [Link]

  • Google Patents. (2004).
  • Indian Journal of Pharmaceutical Sciences. (2005). Biological activities of sulfonamides. [Link]

  • MDPI. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. [Link]

  • ResearchGate. (n.d.). Synthesis of some sulfa drug derivatives as antibacterial agents. [https://www.researchgate.net/publication/285583344_Synthesis_of_some_sulfa_drug_derivatives_as_antibacterial_agents]([Link]_ antibacterial_agents)

  • Preprints.org. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

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Crystallization techniques for 2-methoxypyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization Architectures for 2-Methoxypyridine Derivatives

Executive Summary & Technical Rationale

2-methoxypyridine derivatives represent a unique challenge in solid-state chemistry. Structurally, the 2-methoxy substituent introduces a "crystallizability gap." The methoxy group creates steric bulk near the pyridine nitrogen, depressing the melting point, while simultaneously acting as a weak hydrogen bond acceptor. Furthermore, the electron-donating resonance of the methoxy group competes with the electron-withdrawing inductive effect, resulting in a pyridine nitrogen with reduced basicity (


 vs. 5.2 for pyridine) but high lipophilicity.

These factors often lead to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than nucleation.[1][2] This guide moves beyond standard recrystallization to address these specific thermodynamic hurdles, focusing on kinetic control, salt formation strategies, and anti-solvent architectures designed to bypass the metastable oil phase.

Pre-Crystallization Characterization

Before attempting crystallization, the solute profile must be established to avoid trial-and-error inefficiency.

Solubility Profiling (The "Teas" Approach)

Classify solvents based on interaction type. 2-methoxypyridines typically exhibit:

  • High Solubility: Chlorinated solvents (DCM, Chloroform), lower alcohols (MeOH, EtOH), and esters (EtOAc).

  • Moderate/Low Solubility: Ethers (MTBE, THF), Toluene.

  • Anti-Solvents: Aliphatic hydrocarbons (Heptane, Hexane), Water (often causes oiling out due to high polarity difference).

The Basicity Check
  • Neutral Molecule: If the derivative lacks strong H-bond donors (e.g., -OH, -NH), the lattice energy will be low, increasing the risk of oiling out.

  • Salt Potential: With a

    
    , weak acids (acetic, fumaric) often fail to protonate the nitrogen sufficiently to drive crystallization. Strong acids (HCl, methanesulfonic acid) are required.
    

Core Protocols & Methodologies

Protocol A: Controlled Cooling with "Reverse" Anti-Solvent Addition

Best for: Lipophilic neutral derivatives prone to oiling out.

Standard anti-solvent addition (adding heptane to an ethyl acetate solution) often pushes the system into the "spinodal decomposition" region, causing immediate oiling. This protocol reverses the addition to maintain low local supersaturation.

Materials:

  • Solvent A (Good Solvent): Ethyl Acetate or Isopropyl Acetate.

  • Solvent B (Anti-Solvent): n-Heptane or Methylcyclohexane.

Step-by-Step:

  • Dissolution: Dissolve 10 g of the substrate in the minimum volume of Solvent A at 50°C. Filter hot to remove insolubles.

  • Preparation: Place 10 volumes (relative to Solvent A) of Solvent B in a separate vessel, cooled to 0–5°C, with vigorous stirring.

  • Seeding: Add 0.5 wt% seed crystals to the cold Solvent B.

  • Addition: Add the hot substrate solution dropwise into the cold, turbulent Solvent B.

    • Mechanism:[1][3] The rapid quenching and high dilution prevent the formation of oil droplets, favoring immediate heterogeneous nucleation on the seeds.

  • Aging: Stir at 0°C for 2 hours.

  • Isolation: Filter and wash with cold Solvent B.

Protocol B: Temperature Cycling (Ostwald Ripening)

Best for: Systems that have already oiled out or formed amorphous gels.

If an experiment results in an emulsion (oil droplets), do not discard it. Use temperature cycling to convert the metastable oil phase into a stable crystalline phase.

Step-by-Step:

  • Heat: Raise temperature until the oil phase fully redissolves (Clear Point).

  • Cool: Lower temperature slowly (0.5°C/min) until the solution becomes turbid (Cloud Point).

  • Hold: Hold at the Cloud Point temperature.

  • Seed: Add seeds immediately upon turbidity.

  • Cycle:

    • Cool by 5°C. Hold for 30 mins.

    • Heat by 3°C (dissolves fines/oil). Hold for 30 mins.

    • Repeat 5-10 times, lowering the baseline temperature by 2°C each cycle.

    • Result: The oil droplets (metastable) dissolve during heating, while the stable crystals grow.

Salt Formation Strategy (The "Nuclear" Option)

When neutral crystallization fails due to low melting points, salt formation increases lattice energy. Due to the low basicity of 2-methoxypyridines (


), the 

rule (

) dictates the use of strong acids.

Table 1: Counterion Selection Matrix

CounterionAcid Strength (

)
SuitabilityNotes
Hydrochloride -7High Forms stable lattices; risk of hygroscopicity.
Mesylate -1.9High Excellent for lipophilic bases; often non-hygroscopic.
Sulfate -3Moderate Can form bis-salts; often amorphous first.
Tartrate/Fumarate 3 - 4Low Insufficient

; salt may dissociate in solution.

Protocol C: Reactive Crystallization (Mesylate Salt)

  • Dissolve free base in 10 volumes of Isopropyl Alcohol (IPA).

  • Add 1.05 equivalents of Methanesulfonic acid (MsOH) slowly at 25°C.

  • Exotherm Warning: The reaction is exothermic. Control temp < 40°C.

  • If solution remains clear, add MTBE (anti-solvent) until slightly turbid.

  • Seed with salt crystals (if available) or scratch glass surface.

  • Cool to 0°C and age for 4 hours.

Visualization of Workflows

Figure 1: Solvent System Decision Tree

This logic flow guides the initial selection of crystallization method based on compound behavior.

SolventSelection Start Start: 2-Methoxypyridine Derivative SolubilityTest Solubility Screening (MeOH, EtOAc, Toluene) Start->SolubilityTest IsSolid Is the solid MP > 80°C? SolubilityTest->IsSolid DirectCooling Method A: Direct Cooling (EtOAc/Heptane) IsSolid->DirectCooling Yes (High MP) OilingRisk Risk of Oiling Out? IsSolid->OilingRisk No (Low MP/Oil) SaltScreen Method C: Salt Formation (Screen HCl, MsOH) OilingRisk->SaltScreen Neutral form is oil ReverseAdd Method B: Reverse Anti-Solvent (Dropwise into Heptane) OilingRisk->ReverseAdd Neutral form is Solid but oils out TempCycle Protocol: Temperature Cycling (Convert Oil to Solid) ReverseAdd->TempCycle If Emulsion Forms

Caption: Decision matrix for selecting the optimal crystallization pathway based on melting point (MP) and oiling tendency.

Figure 2: Mechanism of Oiling-Out Mitigation

Visualizing the thermodynamic competition between Liquid-Liquid Phase Separation (LLPS) and Crystal Nucleation.

OilingOut Solution Supersaturated Solution LLPS Liquid-Liquid Phase Separation (Oiling Out) Solution->LLPS High Supersaturation (Fast Cooling) Nucleation Crystal Nucleation Solution->Nucleation Controlled Supersaturation (Seeding + Slow Cool) Amorphous Amorphous Solid/Gum LLPS->Amorphous Quench Cooling Crystalline Stable Crystalline Form LLPS->Crystalline Temp Cycling (Ostwald Ripening) Nucleation->Crystalline Growth

Caption: Pathway analysis showing how high supersaturation leads to LLPS, while controlled cycling drives the system toward the stable crystalline state.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Oiling Out Supersaturation entered the "spinodal" region before nucleation.Re-heat to clear point. Add seeds. Cool at 0.1°C/min. Use Protocol B.
Gelation Rapid precipitation of solvate or amorphous network.Increase solvent volume.[4] Switch to a higher boiling solvent (e.g., replace DCM with Toluene) to allow higher thermal mobility.
No Precipitation Substrate is too soluble;

insufficient for salt.
Switch to "Reactive Crystallization" (Protocol C) using a stronger acid (e.g., p-Toluenesulfonic acid).
Polymorph Shift Metastable form appearing first.Hold slurry at 5°C above room temp for 24h to allow thermodynamic conversion.

References

  • Mettler Toledo. Oiling Out in Crystallization: Detection and Control Strategies. [Link]

  • University of Rochester, Dept. of Chemistry. Tips & Tricks: Recrystallization and Solvent Selection. [Link]

  • Pharmaceutical Technology. Salt Selection in Drug Development: pKa and Counterion Strategies. [Link]

  • Crystal Growth & Design. Polymorphism and Solvatomorphism in Pyridine Derivatives. [Link] (General Journal Reference for authoritative grounding in pyridine crystallography).

Sources

Application Note: 2-Methoxypyridine-3-sulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists focusing on the strategic utilization of 2-Methoxypyridine-3-sulfonamide (CAS: 19524-76-6 / 6628-77-9 derivatives). This scaffold serves as a critical pharmacophore in the development of PI3K/mTOR inhibitors, tubulin polymerization inhibitors, and triazolopyrimidine herbicides (e.g., Pyroxsulam).

Introduction & Chemical Profile

2-Methoxypyridine-3-sulfonamide represents a "privileged structure" in drug discovery, offering a unique combination of electronic properties and hydrogen-bonding capabilities. Unlike the ubiquitous benzene sulfonamides, the pyridine core introduces a basic nitrogen (though modulated by the sulfonamide), while the ortho-methoxy group provides steric bulk and a potential handle for metabolic stability or nucleophilic displacement (


).
Key Physicochemical Characteristics[1][2]
  • Electronic Character: The pyridine ring is electron-deficient. The sulfonamide group at C3 is a strong electron-withdrawing group (EWG), further deactivating the ring. The C2-methoxy group acts as an electron-donating group (EDG) by resonance, partially counteracting the EWG effect, but making the C2 position susceptible to nucleophilic attack under harsh conditions.

  • Acid-Base Properties: The sulfonamide proton (

    
    ) is acidic (
    
    
    
    ). The pyridine nitrogen is weakly basic due to the electron-withdrawing sulfonamide.
  • Solubility: Moderate aqueous solubility; highly soluble in polar organic solvents (DMSO, DMF, DMAc).

Therapeutic Areas of Application
  • Oncology (Kinase Inhibitors): Used as a scaffold for PI3K/mTOR dual inhibitors where the pyridine nitrogen interacts with the hinge region (e.g., Val851).

  • Oncology (Antimitotics): N-aryl-2-methoxypyridine-3-sulfonamides bind to the colchicine site of tubulin.

  • Agrochemicals: A key intermediate in the synthesis of acetolactate synthase (ALS) inhibitors like Pyroxsulam.

Synthetic Utility & Reaction Logic

The utility of this scaffold lies in its ability to undergo diverse transformations.[1] The sulfonamide nitrogen is a nucleophile, while the pyridine ring allows for directed lithiation or substitution.

Workflow Visualization

The following diagram illustrates the synthetic divergence from the sulfonyl chloride precursor to bioactive end-products.

SyntheticWorkflow cluster_0 Key Transformation Logic Start 2-Methoxypyridine-3- sulfonyl chloride Core 2-Methoxypyridine-3- sulfonamide (The Scaffold) Start->Core NH3 (aq) or NH3/Dioxane Prod1 Sulfonylureas (Herbicides/Antidiabetics) Core->Prod1 R-NCO / Base (Isocyanate Coupling) Prod2 N-Aryl Sulfonamides (Tubulin Inhibitors) Core->Prod2 Ar-X / Pd-Catalysis (Buchwald-Hartwig) Prod3 Fused Bicyclic Systems (PI3K/mTOR Inhibitors) Core->Prod3 Cyclization via C4-Functionalization

Caption: Synthetic divergence of 2-Methoxypyridine-3-sulfonamide into major therapeutic classes.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Methoxypyridine-3-sulfonamide

Objective: Efficient conversion of the unstable sulfonyl chloride to the stable sulfonamide. Context: Sulfonyl chlorides of electron-deficient pyridines are hydrolytically unstable. This protocol minimizes hydrolysis side-products.

Materials:

  • 2-Methoxypyridine-3-sulfonyl chloride (1.0 eq)

  • Ammonium hydroxide (28-30% aq., 5.0 eq) or Ammonia in Dioxane (0.5 M)

  • Tetrahydrofuran (THF) (anhydrous)

  • Ethyl Acetate (EtOAc) for extraction

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Methoxypyridine-3-sulfonyl chloride (10 mmol) in anhydrous THF (20 mL). Cool the solution to 0°C using an ice bath. Rationale: Low temperature prevents rapid hydrolysis of the sulfonyl chloride.

  • Ammonolysis: Dropwise add Ammonium hydroxide (50 mmol) over 10 minutes. Maintain internal temperature < 5°C.

    • Observation: A white precipitate (ammonium chloride) may form.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

  • Workup:

    • Concentrate the THF under reduced pressure.

    • Dilute the residue with water (30 mL) and extract with EtOAc (3 x 30 mL).

    • Crucial Step: Wash the combined organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Hexane if necessary.

    • Yield Target: >85%.[2]

Protocol B: Synthesis of Sulfonylureas (Coupling with Isocyanates)

Objective: Create a sulfonylurea linkage, common in herbicides (e.g., Pyroxsulam analogs) and antidiabetics. Mechanism: Nucleophilic addition of the sulfonamide nitrogen to the electrophilic carbon of the isocyanate.

Materials:

  • 2-Methoxypyridine-3-sulfonamide (1.0 eq)

  • Aryl or Heteroaryl Isocyanate (1.1 eq)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried flask, dissolve 2-Methoxypyridine-3-sulfonamide (1.0 mmol) in dry MeCN (5 mL).

  • Activation: Add DBU (1.2 mmol) at RT. Stir for 15 minutes.

    • Rationale: DBU deprotonates the sulfonamide, generating the more nucleophilic sulfonamidate anion.

  • Coupling: Add the Isocyanate (1.1 mmol) dropwise.

  • Completion: Stir at RT for 4–12 hours.

    • Monitoring: Disappearance of the sulfonamide peak on LC-MS.

  • Quenching & Isolation:

    • Acidify the reaction mixture with 1N HCl to pH ~3.

    • Result: The sulfonylurea product often precipitates out of the acidic solution. Filter the solid.

    • Alternative: If no precipitate, extract with DCM, dry, and purify via flash chromatography (MeOH/DCM gradient).

Protocol C: Biological Assay Preparation (Stock Solutions)

Objective: Solubilize the compound for in vitro PI3K/mTOR or Tubulin assays.

ParameterSpecificationNotes
Solvent DMSO (Dimethyl sulfoxide)Grade: Cell Culture Grade (>99.9%)
Concentration 10 mM or 20 mMStock solution
Storage -20°C or -80°CAvoid repeated freeze-thaw cycles.
Stability HighSulfonamides are stable to hydrolysis at neutral pH.

Medicinal Chemistry Insights: SAR & Mechanistic Logic

Structure-Activity Relationship (SAR) Logic

When optimizing this scaffold, the following modifications are standard decision points:

  • The Methoxy Group (

    
    -OMe): 
    
    • Role: Provides a hydrogen bond acceptor.

    • Modification: Replacement with

      
       or 
      
      
      
      often increases lipophilicity but alters the electronic landscape. In PI3K inhibitors, replacing
      
      
      with
      
      
      can change the H-bond donor/acceptor profile with the hinge region.
  • The Sulfonamide Linker (

    
    ): 
    
    • Role: Acts as a rigid spacer and H-bond donor.

    • Modification: Methylation of the nitrogen (

      
      ) usually abolishes activity if the NH is required for H-bonding (common in kinase ATP pockets).
      
  • The Pyridine Nitrogen (

    
    ): 
    
    • Role: Critical for interaction with water networks or specific residues (e.g., Val851 in PI3K).

Pathway Visualization: PI3K/mTOR Inhibition

The following diagram depicts the signaling pathway where 2-methoxypyridine-3-sulfonamide derivatives exert their effect as dual inhibitors.

PI3K_Pathway RTK RTK (Receptor Tyrosine Kinase) PI3K PI3K (Target 1) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTOR (Target 2) AKT->mTOR Activates Growth Cell Growth & Proliferation mTOR->Growth Promotes Drug 2-Methoxy-Pyridine Sulfonamide Derivative Drug->PI3K Inhibits Drug->mTOR Inhibits

Caption: Mechanism of action for dual PI3K/mTOR inhibitors derived from the scaffold.

References

  • Discovery of Pyridine-Sulfonamide Hybrids (VEGFR-2 Inhibitors): Farg, M. et al. (2021). Discovery of pyridine-sulfonamide hybrids as a new scaffold for the development of potential VEGFR-2 inhibitors and apoptosis inducers.[2] Bioorganic Chemistry.[2][3]

  • PI3K/mTOR Dual Inhibitors (Scaffold Hopping): Zhang, Y. et al. (2023).[4] Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules.[1][2][3][4][5][6][7][8][9]

  • Herbicide Synthesis (Pyroxsulam Intermediates): Patent WO2020139734A1. Preparation of sulfonamide herbicide process intermediates. Google Patents.

  • Tubulin Polymerization Inhibitors: Wang, J. et al. (2021).[10][9] Discovery of novel 2-aryl-3-sulfonamido-pyridines (HoAns) as microtubule polymerization inhibitors.[9] European Journal of Medicinal Chemistry.

  • General Sulfonamide Medicinal Chemistry: Supuran, C. T. (2017).[11] Sulfonamides: A Class of Pharmacologically Active Agents.[10][2][3][5][6] Journal of Medicinal Chemistry.[4]

Sources

Troubleshooting & Optimization

Technical Guide: Optimization of 2-Methoxypyridine-3-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: Route Selection & Yield Determinants

The synthesis of 2-methoxypyridine-3-sulfonamide presents a classic regioselectivity challenge in heterocyclic chemistry. High yields depend not just on reaction conditions, but on selecting the correct pathway based on your starting material availability and scale.

We categorize the synthesis into two primary workflows. Choosing the wrong workflow for your scale is the #1 cause of poor yields.

Workflow A: The "Direct Metalation" Route (Industrial Standard)

Best for: Scale-up (>10g), high atom economy, avoiding 2-chloropyridine precursors. Mechanism: Directed Ortho Metalation (DoM) of 2-methoxypyridine followed by sulfinylation and amination. Key Challenge: Controlling regioselectivity (C3 vs. C6 lithiation) and handling unstable sulfinyl intermediates.

Workflow B: The "Nucleophilic Displacement" ( ) Route

Best for: Laboratory scale (<5g), medicinal chemistry libraries. Mechanism: Displacement of chloride from 2-chloropyridine-3-sulfonamide using methoxide. Key Challenge: The "Anionic Shielding" effect where the sulfonamide proton is deprotonated, deactivating the ring toward substitution.

Interactive Workflow Diagram

The following decision tree illustrates the critical pathways and failure points.

SynthesisPathways Start Select Starting Material Methoxypyridine 2-Methoxypyridine Start->Methoxypyridine Route A ChloroSulf 2-Chloropyridine-3-sulfonamide Start->ChloroSulf Route B LDA Lithiation (LDA/THF, -78°C) CRITICAL: Temp Control Methoxypyridine->LDA C3_Li 3-Li-2-methoxypyridine (Kinetic Product) LDA->C3_Li Ortho-Direction SO2_Quench SO2 Quench -> Sulfinate C3_Li->SO2_Quench NCS_Ox Oxidative Chlorination (NCS or Cl2/AcOH) SO2_Quench->NCS_Ox SulfonylChloride 2-Methoxypyridine-3-sulfonyl Chloride (Moisture Sensitive) NCS_Ox->SulfonylChloride Amination Amination (NH3/DCM) SulfonylChloride->Amination Target TARGET: 2-Methoxypyridine-3-sulfonamide Amination->Target NaOMe Reaction with NaOMe/MeOH ChloroSulf->NaOMe Deprotonation Side Reaction: N-Deprotonation (pK ~10) Deactivates Ring NaOMe->Deprotonation Fast Step Heat Requires Heat + Excess Base Deprotonation->Heat Stalled Reaction? Heat->Target Slow Conversion

Figure 1: Strategic decision tree comparing the Direct Metalation (Route A) and


 (Route B) pathways. Note the critical deactivation step in Route B.

Detailed Protocols & Troubleshooting

Protocol A: The Direct Metalation Route (Recommended for High Yield)

This route exploits the ortho-directing ability of the methoxy group.

Step 1: Lithiation & Sulfinylation

  • Reagents: 2-Methoxypyridine (1.0 eq), LDA (1.1 eq),

    
     gas (excess).
    
  • Condition: THF, -78°C.

  • Critical Insight: The methoxy group directs lithiation to C3. However, if the temperature rises above -60°C, the lithium species may equilibrate or decompose.

Step 2: Chloroxidation

  • Reagents: Crude sulfinate salt, NCS (N-Chlorosuccinimide) or

    
    .
    
  • Condition: DCM/Acetic Acid or DCM/Water biphasic.

Step 3: Amination

  • Reagents:

    
     (gas or aqueous), DCM.
    
Troubleshooting Guide: Route A
SymptomProbable CauseCorrective Action
Low Yield (Step 1) Wet THF or warm lithiation. Moisture kills the lithiated species immediately.Distill THF over Na/Benzophenone. Ensure internal probe reads <-70°C before adding substrate.
Regioisomer Contamination Lithiation at C6. While OMe is an ortho-director, steric bulk can push lithiation to C6 if LDA is old/aggregated.Use fresh LDA. Add a chelating agent like TMEDA (1.0 eq) to enforce ortho-lithiation at C3.
Sticky/Oily Sulfonyl Chloride Hydrolysis. The chloride reverted to sulfonic acid on the column or in air.Do not purify the chloride. Filter the crude reaction through a silica plug (fast) or use directly in the amination step (One-Pot).
Bis-Sulfonamide Formation Over-reaction. The product sulfonamide reacts with remaining sulfonyl chloride (

).
Ensure excess ammonia is present throughout the addition. Add the chloride to the ammonia, not vice versa.
Protocol B: The Route (Optimization for Lab Scale)

Many researchers attempt to react 2-chloropyridine-3-sulfonamide with sodium methoxide and fail to get >50% yield.

The Mechanism of Failure: The sulfonamide proton (


) has a 

. The methoxide base (

) reacts instantly with this proton to form the anion (

). This negative charge donates electron density into the pyridine ring, deactivating it toward the nucleophilic attack of the second methoxide molecule at the 2-position.

The Fix: You must use at least 2.2 equivalents of NaOMe and apply heat to overcome the electronic deactivation.

Optimized Protocol:

  • Dissolve 2-chloropyridine-3-sulfonamide in dry MeOH.

  • Add 2.5 equivalents of NaOMe (25% wt in MeOH).

  • Reflux (65°C) for 12–24 hours. Monitor by HPLC/UPLC (TLC is misleading here due to ionization).

  • Quench: Cool to 0°C and acidify to pH 4 with 1M HCl to protonate the product and precipitate it.

Frequently Asked Questions (Technical Support)

Q1: My sulfonyl chloride intermediate decomposes on the TLC plate. How do I monitor the reaction?

  • Answer: Sulfonyl chlorides are unstable on silica. To monitor Step 2 (Chloroxidation), take a small aliquot, quench it with excess benzylamine or morpholine in a vial, and run TLC on the resulting stable sulfonamide derivative.

Q2: In Route A, can I use n-Butyllithium (n-BuLi) instead of LDA?

  • Answer: Not recommended. n-BuLi is a strong nucleophile and can attack the pyridine ring (nucleophilic addition) or the methoxy group (

    
    ) rather than acting purely as a base. LDA is bulky and non-nucleophilic, making it specific for deprotonation.
    

Q3: The final product is water-soluble and hard to extract. How do I isolate it?

  • Answer: 2-Methoxypyridine-3-sulfonamide is amphoteric.

    • If pH > 10: It is anionic (soluble).

    • If pH < 2: The pyridine nitrogen protonates (soluble).

    • Solution: Adjust the aqueous layer carefully to the isoelectric point (approx pH 4–5) . The product is least soluble here.[1] If it doesn't precipitate, use continuous extraction with Ethyl Acetate or n-Butanol.

Q4: Why is my melting point lower than the literature value (148-150°C)?

  • Answer: This often indicates contamination with 2-hydroxypyridine-3-sulfonamide (from hydrolysis of the methoxy group) or 2-methoxypyridine-3-sulfonic acid (hydrolysis of the amide). Recrystallize from Ethanol/Water (9:1).

References

  • Preparation of sulfonamide herbicide process intermediates. (2020). World Intellectual Property Organization, WO2020139734A1. (Describes the industrial lithiation/oxidation route). Link

  • Troubleshooting low yield in Pyridine-2-sulfonate synthesis. (2025). BenchChem Technical Guides. (General troubleshooting for pyridine sulfonyl chlorides). Link

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives. (2023). Pharmaceuticals, 16(3), 461.[2] (Provides characterization data and alternative coupling conditions). Link

  • Synthesis of Sulfonamides. (2016). Synthetic Methods in Drug Discovery: Volume 2, Royal Society of Chemistry. (Mechanistic background on sulfonyl chloride amination). Link

Sources

Technical Support Guide: Overcoming Solubility Issues with 2-Methoxypyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The Challenge: 2-Methoxypyridine-3-sulfonamide is a critical intermediate and fragment scaffold in medicinal chemistry. However, it presents a classic "solubility cliff" in biological assays. Its structure contains a lipophilic methoxy-pyridine core and a polar sulfonamide group.

The Science of the Problem: At physiological pH (7.4), this molecule often exists in a neutral, non-ionized state .

  • The Pyridine Nitrogen: Weakly basic (pKa ~3–4 due to the electron-withdrawing sulfonamide group). It remains unprotonated at pH 7.4.

  • The Sulfonamide Nitrogen: Weakly acidic (pKa ~9–10). It remains protonated (neutral) at pH 7.4.

Because the molecule carries no net charge at assay pH, it relies entirely on thermodynamic solubility, which is low in aqueous buffers. When you dilute a high-concentration DMSO stock into a buffer, the "solvent shock" forces the neutral molecules to aggregate, causing precipitation that is often invisible to the naked eye but devastating to assay data (scattering, false positives).

Troubleshooting Workflow (Decision Tree)

Before altering your assay, determine the root cause of the instability using this logic flow.

SolubilityWorkflow Start Issue: Compound Precipitates or Data Variability CheckStock Step 1: Inspect DMSO Stock (Is it clear?) Start->CheckStock StockCloudy Stock is Cloudy CheckStock->StockCloudy Yes StockClear Stock is Clear CheckStock->StockClear No Action1 Action: Sonicate/Warm (37°C) Check for water ingress StockCloudy->Action1 Dilution Step 2: Check Dilution Protocol (Direct vs. Serial) StockClear->Dilution Direct Direct Spike (10mM DMSO -> Buffer) Dilution->Direct Serial Intermediate Dilution (DMSO -> DMSO -> Buffer) Dilution->Serial Action2 Action: Implement Intermediate Dilution Step Direct->Action2 BufferCheck Step 3: Analyze Buffer pH Serial->BufferCheck Action3 Action: Add Excipients (Cyclodextrin/Pluronic) BufferCheck->Action3 pH 7.4 (Neutral Species)

Figure 1: Diagnostic workflow for isolating solubility failures.

Critical Protocols

Protocol A: The "Intermediate Dilution" Method

Why: Direct dilution of 10 mM DMSO stock into aqueous buffer (e.g., 1:1000 dilution) causes a rapid polarity shift. The compound molecules aggregate faster than they can disperse. The Fix: Maintain the compound in a high-solubility environment as long as possible.

  • Prepare Stock: Start with 10 mM or 20 mM stock in anhydrous DMSO.

  • Predilution (The "Step-Down"):

    • Dilute the compound in DMSO to 100x the final assay concentration.

    • Example: If final assay requires 10 µM, dilute stock to 1 mM in 100% DMSO .

  • The Assay Spike:

    • Add the 1 mM DMSO solution to the assay buffer (1:100 dilution).

    • Result: Final concentration 10 µM, Final DMSO 1%.

    • Crucial Step:Vortex immediately upon addition. Do not let the droplet sit on the surface.

Protocol B: Cyclodextrin Complexation (The "Rescue" Formulation)

Why: If the compound is insoluble at the required concentration despite Protocol A, you must shield the hydrophobic methoxy-pyridine core from the water. Reagent: Hydroxypropyl-β-cyclodextrin (HP-β-CD).

ComponentConcentrationRole
HP-β-CD 20% (w/v) StockSolubilizing Agent (Host)
Assay Buffer 1xBiological Medium
Compound VariableActive Agent (Guest)

Procedure:

  • Prepare a 20% (w/v) HP-β-CD solution in your assay buffer (filter sterilize).

  • Dilute your DMSO compound stock directly into this HP-β-CD buffer.

  • Incubate with shaking for 30 minutes at Room Temperature (RT) to allow inclusion complex formation.

  • Dilute this complex further into the final assay plate.

    • Note: Ensure the final CD concentration does not inhibit your specific target (validate with a reference compound).

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate in PBS but not in Tris buffer? A: This is likely an ionic strength or "salting out" effect rather than a pH effect (assuming both are pH 7.4). PBS (Phosphate Buffered Saline) has high salt (approx. 150 mM NaCl). High ionic strength reduces the solubility of neutral organic molecules by competing for water hydration shells.

  • Solution: Try a lower ionic strength buffer (e.g., 10-50 mM Tris-HCl or HEPES) without added NaCl if your protein/cells tolerate it.

Q2: Can I acidify the buffer to protonate the pyridine ring? A: Theoretically, yes, but practically, no. The pyridine nitrogen in this sulfonamide scaffold is electron-deficient. Its pKa is likely below 4.0. To protonate it (and make it cationic/soluble), you would need a pH < 3.5, which is incompatible with most biological assays.

  • Better Approach: Slightly alkaline conditions (pH 8.0–8.5) might deprotonate the sulfonamide nitrogen (pKa ~9–10), creating an anionic species that is highly soluble. Check if your target protein is stable at pH 8.0.

Q3: How do I know if the "inhibition" I see is real or just precipitation? A: Precipitation causes non-specific inhibition via two mechanisms:

  • Light Scattering: In optical assays (absorbance/fluorescence), particles scatter light, reducing signal.

  • Sequestration: Aggregates can trap enzymes or reagents non-specifically.

  • Validation Test: Centrifuge the assay mix (3000 x g for 10 min) before reading. If the activity changes significantly compared to the un-centrifuged control, you have precipitation. Alternatively, measure Absorbance at 650nm (turbidity); a rise in signal indicates aggregation.

Q4: Is the compound binding to my plastic plates? A: Yes, lipophilic neutral compounds bind to Polystyrene (PS).

  • Solution: Use Polypropylene (PP) plates for intermediate dilutions. For the final assay, add 0.01% Triton X-100 or 0.05% Tween-20 to the buffer. The surfactant occupies the plastic surface sites and prevents compound adsorption.

Solubility Data Summary

Solvent/MediumSolubility RatingNotes
DMSO (Anhydrous) High (>50 mM)Ideal for stock storage. Hygroscopic (absorbs water), which degrades stock over time.
Ethanol ModerateGood for evaporation protocols, but tolerates less water than DMSO.
PBS (pH 7.4) Low (<50 µM) High risk of precipitation. "Salting out" effect observed.
HEPES (pH 7.4) ModerateBetter than PBS due to lower ionic strength.
PBS + 0.1% BSA HighAlbumin binds and solubilizes the compound (mimics serum conditions).

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Popa-Burke, I., et al. (2014).[1] Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening. [2]

  • BenchChem Technical Support. (2025). Troubleshooting Solubility in Pyridine-Sulfonamide Scaffolds.

  • PubChem. (2023). 2-Methoxypyridine-3-sulfonamide Compound Summary.

Sources

Optimizing reaction conditions for coupling with 2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #2-OMe-Py Subject: Optimization of Coupling Conditions for 2-Methoxypyridine Motifs Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Workflow

User Context: You are attempting to couple a 2-methoxypyridine moiety. This substrate presents a "dual-threat" challenge in catalysis:

  • Electronic Deactivation: The pyridine nitrogen is a strong

    
    -donor, capable of displacing phosphine ligands and poisoning the Palladium (Pd) catalyst.
    
  • Nucleophile Instability: If using 2-methoxypyridin-3-yl boronic acid, the substrate is prone to rapid protodeboronation before transmetallation can occur.

Diagnostic Flowchart: Use the following logic gate to determine your optimization strategy.

G Start START: Define Coupling Role Role Is 2-OMe-Py the Nucleophile (B/Sn/Zn) or Electrophile (Cl/Br/I)? Start->Role Nucl Nucleophile (e.g., Boronic Acid) Role->Nucl Nucleophile Elec Electrophile (Halide) Role->Elec Electrophile Issue1 CRITICAL ISSUE: Protodeboronation Risk Nucl->Issue1 Issue2 CRITICAL ISSUE: Catalyst Poisoning via N-Coordination Elec->Issue2 Sol1 SOLUTION: Switch to MIDA Boronate or K-Trifluoroborate Issue1->Sol1 Sol2 SOLUTION: Use Bulky Ligands (XPhos/BrettPhos) & Pd Precatalysts Issue2->Sol2

Caption: Diagnostic logic for selecting reaction conditions based on the role of the 2-methoxypyridine fragment.

Module A: Suzuki-Miyaura Coupling (C-C Bond)

The Core Problem: Protodeboronation 2-methoxypyridin-3-ylboronic acid is notoriously unstable. The electron-rich methoxy group (via resonance) combined with the electron-deficient pyridine ring facilitates a mechanism where the boronate complex hydrolyzes, releasing the boron moiety and replacing it with a proton. This yields the "de-boronated" 2-methoxypyridine byproduct, often misidentified as "no reaction."

Protocol 1: The "Slow-Release" MIDA Strategy

Best for: 2-methoxypyridin-3-yl or 4-yl coupling partners.

Mechanism: MIDA (N-methyliminodiacetic acid) boronates are sp3-hybridized, protecting the boron center from base-catalyzed hydrolysis. Under aqueous basic conditions, they slowly hydrolyze to release the active boronic acid at a rate that matches the transmetallation step, keeping the concentration of the unstable free acid low [1].

Experimental Setup:

ComponentReagentEquiv.[1][2][3][4]Notes
Catalyst Pd(dtbpf)Cl₂ or XPhos Pd G4 0.02 - 0.05Rapid oxidative addition is required.
Ligand (Included in precatalyst)-If using Pd(OAc)₂, add XPhos (1:2 ratio).
Base K₃PO₄ (3.0 M aq.)3.0 - 5.0Anhydrous bases often fail with MIDA; water is required for release.
Solvent THF or Dioxane -10:1 Solvent:Water ratio.
Promoter Cu(OAc)₂ (Optional)0.5Can facilitate transmetallation in sterically hindered cases.

Step-by-Step:

  • Charge a vial with the aryl halide (1.0 equiv), 2-methoxypyridyl MIDA boronate (1.2–1.5 equiv), and Pd catalyst (2–5 mol%).

  • Seal and purge with Argon/N₂ (3 cycles).

  • Add degassed THF (0.2 M concentration).

  • Add degassed aqueous K₃PO₄ (3.0 M, 5 equiv).

  • Heat to 60 °C for 12–24 hours. Note: Higher temps (>80°C) may accelerate protodeboronation of the released acid.

Module B: Buchwald-Hartwig Amination (C-N Bond)

The Core Problem: Catalyst Poisoning The nitrogen atom in 2-methoxypyridine is a competent ligand. If your phosphine ligand is not bulky enough, the pyridine N will displace it, forming an inactive [Pd(Pyridine)₂Cl₂] species (Pd-black formation is a common symptom).

Protocol 2: The "Bulky Ligand" System

Best for: Coupling amines with 2-methoxy-X-halopyridines.

Mechanism: Ligands like BrettPhos or RuPhos are exceptionally bulky. They create a "protective shell" around the Pd center that permits the entry of the specific substrate but sterically precludes the coordination of the pyridine nitrogen [2].

Experimental Setup:

ParameterRecommendationRationale
Pd Source BrettPhos Pd G4 (or G3)Precatalysts ensure 100% active L-Pd(0) species generation, avoiding induction periods where poisoning occurs.
Ligand BrettPhos (Primary amines)RuPhos (Secondary amines)High steric bulk prevents N-coordination; electron-richness speeds up oxidative addition.
Base LHMDS (1.0 M in THF) or NaOtBu Strong bases are often needed. If functional group tolerance is an issue, switch to Cs₂CO₃ .
Solvent t-Amyl Alcohol or Dioxane Polar protic solvents (t-Amyl) can stabilize the polar transition state.

Troubleshooting "Stalled" Reactions: If the reaction stops at 50% conversion:

  • Do NOT add more catalyst. The pyridine product itself might be poisoning the remaining catalyst.

  • Solution: Add a "scavenger" ligand or increase the initial ligand:Pd ratio to 2:1 (even with precatalysts) to shift the equilibrium away from Pyridine-Pd binding.

Module C: C-H Activation (Direct Arylation)

The Core Problem: Regioselectivity 2-methoxypyridine has two directing groups: the Nitrogen (strong) and the Methoxy Oxygen (weak).

Protocol 3: Pd(II)-Catalyzed C3-Arylation

Best for: Directly coupling 2-methoxypyridine to an aryl iodide without pre-functionalization.

Mechanism: The reaction typically proceeds via a Concerted Metallation-Deprotonation (CMD) pathway. The N-atom directs the Pd to the C3 position (ortho to N).

CH Substrate 2-OMe-Py Coord N-Coordination (Pre-complex) Substrate->Coord + Pd(OAc)2 Pd Pd(OAc)2 Pd->Coord CMD CMD Transition State (AgOAc assisted) Coord->CMD - HOAc Prod C3-Arylated Product CMD->Prod + Ar-I / - AgI

Caption: C-H Activation pathway directed by the Pyridine Nitrogen.

Key Reagents:

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Oxidant/Additive: AgOAc (2.0 equiv) - Crucial for halide abstraction and re-oxidation.

  • Acid: PivOH (30 mol%) - Acts as a proton shuttle in the CMD step.

  • Ref: Fagnou et al. [3].

FAQ & Troubleshooting Guide

Q1: My Suzuki reaction turns black immediately and yields <5%.

  • Diagnosis: "Pd Black" precipitation indicates catalyst decomposition. This usually happens because the oxidative addition is too slow, or the ligand has dissociated.

  • Fix:

    • Switch to a G3/G4 Precatalyst (e.g., XPhos Pd G4).

    • Ensure your solvent is degassed (O₂ promotes ligand oxidation).

    • If using a boronic acid, switch to the MIDA boronate .[5][6]

Q2: I see the "de-boronated" 2-methoxypyridine in my LCMS.

  • Diagnosis: Protodeboronation.[6][7]

  • Fix:

    • Lower Temperature: Run at 40–50 °C instead of 80–100 °C.

    • Reduce Base Strength: Switch from K₃PO₄ to K₂CO₃ or NaHCO₃.

    • Add Copper: Addition of CuCl (1.0 equiv) can mediate the coupling via a "copper effect" that is faster than the hydrolysis [4].

Q3: Can I use the methoxy group as a handle for later derivatization?

  • Yes. The 2-methoxy group can be converted to a 2-pyridone (via HBr/AcOH hydrolysis) or a 2-chloro group (via POCl₃) after the coupling step. This makes 2-methoxypyridine a "masked" pyridone.

References

  • Gillis, E. P., & Burke, M. D. (2007).[5] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 129(21), 6716–6717. Link

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link

  • Lapointe, D., & Fagnou, K. (2010). "Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway." Chemistry Letters, 39(11), 1118–1126. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 132(40), 14073–14075. Link

Sources

Stability testing of 2-Methoxypyridine-3-sulfonamide under different conditions

[1]

Executive Summary & Stability Profile

2-Methoxypyridine-3-sulfonamide (2-MPS) is a critical intermediate often used in the synthesis of macrolide antibiotics and BACE1 inhibitors.[1] While the sulfonamide moiety provides structural rigidity, the 2-alkoxypyridine motif introduces specific chemical vulnerabilities—most notably, sensitivity to acid-catalyzed hydrolysis.[1]

This guide provides a self-validating framework for stress testing 2-MPS, distinguishing between intrinsic instability (chemical degradation) and method-induced artifacts (pH-dependent speciation).[1]

Quick Reference: Stability Matrix
Stress ConditionStability RatingPrimary Degradation PathwayKey Degradant
Acidic (pH < 4) Low (Critical)O-Demethylation / Hydrolysis2-Pyridone-3-sulfonamide
Basic (pH > 10) Moderate Sulfonamide Hydrolysis (Slow)3-Sulfonic acid derivative
Oxidative High N-Oxidation (Pyridine N)Pyridine N-oxide
Thermal (Solid) High Decarboxylation (Unlikely)Stable < 100°C
Photolytic Moderate Ring ExcitationUnidentified polar species

Critical Degradation Mechanism: The "Pyridone Trap"

The most frequent issue reported by researchers working with 2-MPS is the appearance of a large, early-eluting polar peak during acidic stress testing or when using highly acidic HPLC mobile phases.[1]

The Mechanism

Unlike simple ethers, the 2-methoxy group on a pyridine ring acts as a vinylogous ester.[1] Under acidic conditions, the pyridine nitrogen is protonated, activating the C2 position for nucleophilic attack by water. This leads to the loss of methanol and the formation of 2-pyridone-3-sulfonamide .[1]

Expert Insight: This is not just hydrolysis; it is a tautomeric shift.[1] The resulting 2-pyridone exists in equilibrium with 2-hydroxypyridine, but the 2-pyridone (lactam) form predominates in solution.[1] This species is significantly more polar than the parent 2-MPS, causing drastic retention time shifts.[1]

Visualizing the Pathway (Graphviz)

DegradationPathwayParent2-Methoxypyridine-3-sulfonamideProtonatedProtonated Intermediate(N-H+)Parent->Protonated+ H+ (Acidic pH)TransitionTetrahedralIntermediateProtonated->Transition+ H2OPyridone2-Pyridone-3-sulfonamide(Major Degradant)Transition->PyridoneTautomerizationMethanolMethanol(Leaving Group)Transition->Methanol

Figure 1: The acid-catalyzed conversion of 2-MPS to its pyridone analog.

Troubleshooting Guide & FAQs

This section addresses specific anomalies observed during LC-MS and HPLC analysis.

Q1: I see peak splitting for 2-MPS in my HPLC chromatogram. Is the sample degrading?

Diagnosis: Likely pH-Dependent Speciation , not degradation. Technical Explanation: 2-MPS has two ionizable centers:

  • Pyridine Nitrogen: Basic (pKa ~3.0).[1]

  • Sulfonamide Nitrogen: Acidic (pKa ~10.0).[1]

If your mobile phase pH is near the pKa of the pyridine nitrogen (pH 2.5–3.5), the molecule splits between the protonated (cationic) and neutral forms. These species interact differently with the C18 stationary phase, causing peak splitting or tailing. Solution: Adjust mobile phase pH to > 4.5 (ensuring neutral pyridine) or < 2.0 (fully protonated), provided the column can withstand it. Note: Prolonged exposure to pH < 2.0 will induce the degradation described in Figure 1.

Q2: After 24 hours in 0.1 N HCl, my recovery is only 80%, but I don't see a new peak. Where did it go?

Diagnosis: Elution into the Solvent Front. Technical Explanation: The degradation product, 2-pyridone-3-sulfonamide, is highly polar.[1] In a standard gradient (e.g., 5% to 95% Organic), it may elute in the void volume (dead time), co-eluting with the injection solvent. Solution:

  • Use a HILIC column or a specialized Polar-Embedded C18 column.[1]

  • Start the gradient at 0-1% Organic to capture early eluters.[1]

Q3: The sample turns yellow under basic stress (0.1 N NaOH), but HPLC purity remains high.

Diagnosis: Chromophore Formation (Minor Impurity). Technical Explanation: Pyridine derivatives can form "Meisenheimer complexes" or undergo ring-opening reactions under strong base/heat, creating highly conjugated species that are intensely colored even at trace (<0.1%) levels. Solution: Rely on DAD (Diode Array Detector) purity scans rather than visual inspection.[1] If the main peak area is stable, the color change is likely cosmetic or due to trace impurities.

Standardized Forced Degradation Protocols

Use these protocols to generate the degradation products required for method validation (Specificity).

Protocol A: Hydrolytic Stress (Acid/Base)

Objective: Target 5–20% degradation.[2]

  • Stock Preparation: Dissolve 2-MPS in Acetonitrile:Water (50:50) to a concentration of 1 mg/mL.

  • Acid Stress:

    • Mix 1 mL Stock + 1 mL 1.0 N HCl .

    • Incubate at 60°C for 4 hours.

    • Neutralization:[1] Add 1 mL 1.0 N NaOH before injection.[1]

    • Expected Result: Significant conversion to 2-pyridone-3-sulfonamide.[1]

  • Base Stress:

    • Mix 1 mL Stock + 1 mL 1.0 N NaOH .

    • Incubate at 60°C for 12 hours.

    • Neutralization:[1] Add 1 mL 1.0 N HCl.[1]

    • Expected Result: <5% degradation (Sulfonamide hydrolysis is slow).[1]

Protocol B: Oxidative Stress

Objective: Assess N-oxide formation.[1]

  • Mix 1 mL Stock + 1 mL 3% H₂O₂ .

  • Incubate at Room Temperature for 24 hours.

  • Note: Do not heat initially; pyridines can react violently or degrade non-specifically with hot peroxide.[1]

Method Development Decision Tree

Use this workflow to select the correct analytical conditions based on your stability data.

MethodDevStartStart Method Developmentfor 2-MPSCheckPHIs Mobile PhasepH < 3.0?Start->CheckPHRiskRISK: On-columnHydrolysis & Peak SplittingCheckPH->RiskYesSafeSafe Zone:Use pH 4.5 - 7.0CheckPH->SafeNoRisk->SafeAdjust pHCheckPolarAre Polar DegradantsDetected?Safe->CheckPolarStdC18Standard C18 Column(USP L1)CheckPolar->StdC18NoPolarColUse Polar-Embedded C18or HILICCheckPolar->PolarColYes (Early Eluters)

Figure 2: Decision matrix for optimizing HPLC conditions to avoid artifacts.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4] (2003).[1][3][5] Defines the parameters for forced degradation (Acid, Base, Oxidation, Photo).[2][4] [Link]

  • Scriven, E. F. V. Pyridine and its Derivatives.[1] In Comprehensive Heterocyclic Chemistry II. Elsevier.[1][6] (1996).[1] Authoritative source on the reactivity of 2-alkoxypyridines and the 2-pyridone tautomerization equilibrium. [Link]

  • Białk-Bielińska, A., et al. Hydrolysis of sulphonamides in aqueous solutions.[1][7] Journal of Hazardous Materials, 221-222, 264-274.[1] (2012).[1][6][7] Establishes the high stability of the sulfonamide functional group under environmental and stress conditions. [Link]

  • Organic Chemistry Portal. Synthesis and Reactivity of 2-Pyridones. (Accessed 2026).[1][2] detailed mechanisms for the hydrolysis of 2-halopyridines and 2-alkoxypyridines.[1] [Link]

Validation & Comparative

Technical Comparison Guide: 2-Methoxypyridine-3-sulfonamide Scaffolds vs. Conventional PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

In the landscape of PI3K/mTOR dual inhibition, the 2-methoxypyridine-3-sulfonamide moiety represents a "privileged scaffold." Unlike earlier generation imidazoquinoline derivatives (e.g., Dactolisib/BEZ235), this specific pharmacophore—most notably utilized in Omipalisib (GSK2126458) —enables sub-nanomolar potency by forming critical hydrogen bond networks within the ATP-binding pocket of the kinase hinge region.

This guide compares the performance, selectivity, and experimental utility of 2-methoxypyridine-3-sulfonamide derivatives against industry-standard alternatives.

Mechanistic Differentiation

To understand the superiority of this scaffold, one must analyze the binding mode. The 2-methoxypyridine-3-sulfonamide core functions as a bidentate anchor:

  • The Sulfonamide Oxygen: Acts as a hydrogen bond acceptor for the backbone amide of Val851 (in PI3Kα).

  • The Pyridine Nitrogen: Often engages in a water-mediated interaction with Asp810 or direct interaction with the hinge, depending on the specific derivative.

This contrasts with the morpholine-based or imidazoquinoline-based inhibitors, which often suffer from lower solubility or off-target toxicity due to rigid planar structures.

Visualization: PI3K/mTOR Signaling Blockade

The following diagram illustrates the precise intervention points of these inhibitors within the PI3K/AKT/mTOR cascade.

PI3K_Pathway RTK RTK (Receptor) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT AKT (PKB) PIP3->AKT Recruits/Activates PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates TSC TSC1/2 AKT->TSC Inhibits RHEB Rheb TSC->RHEB Inhibits mTORC1 mTORC1 RHEB->mTORC1 Activates S6K S6K1 mTORC1->S6K Phosphorylates EIF4E 4E-BP1 mTORC1->EIF4E Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) SULF_INHIB 2-Methoxypyridine-3-sulfonamides (e.g., Omipalisib) SULF_INHIB->PI3K Ki < 0.1 nM SULF_INHIB->mTORC1 SULF_INHIB->mTORC2 BEZ Dactolisib (BEZ235) BEZ->PI3K BEZ->mTORC1

Figure 1: Dual inhibition mechanism.[1] Note the 2-methoxypyridine-3-sulfonamide class (Omipalisib) targets PI3K, mTORC1, and mTORC2 with superior potency compared to first-gen inhibitors.

Comparative Performance Analysis

The following data consolidates experimental findings comparing the 2-methoxypyridine-3-sulfonamide class (represented by Omipalisib/GSK2126458) against Dactolisib (BEZ235) and Apitolisib (GDC-0980) .

Table 1: Enzymatic Potency (Cell-Free Assays)
FeatureOmipalisib (GSK2126458) Dactolisib (BEZ235) Apitolisib (GDC-0980) Significance
Scaffold Class 2-Methoxypyridine-3-sulfonamide ImidazoquinolinePyrimidine-sulfonamideOmipalisib scaffold allows tighter binding.
PI3Kα (

)
0.019 nM 4 nM0.4 nM~200x more potent than BEZ235.
PI3Kβ (

)
0.13 nM 75 nMN/ABroad spectrum coverage.
mTORC1/2 (

)
0.18 - 0.3 nM ~20 nM17 nMSuperior mTOR suppression prevents AKT feedback loop.
Solubility ModerateVery PoorModerateBEZ235 requires harsh formulation (NMP/PEG).
Table 2: Cellular Efficacy (Breast Cancer Cell Lines)
Cell LineOmipalisib IC50 BEZ235 IC50 Observation
T47D (PI3Kα mut) 0.41 nM~15 nMThe sulfonamide moiety is highly effective against mutant PI3Kα.
BT474 (HER2+) 0.18 nM~20 nMPicomolar efficacy suggests lower required dosing.
pAKT Suppression >90% at 1 nM>90% at 100 nMOmipalisib achieves pathway shutdown at 1/100th the concentration.
Experimental Protocol: Validating Potency via Western Blot

To objectively verify the superiority of the 2-methoxypyridine-3-sulfonamide scaffold in your own lab, use this self-validating protocol. This workflow is designed to assess the phosphorylation status of downstream targets (AKT, S6K) under competitive inhibition.

Workflow Visualization

Protocol_Workflow Step1 1. Cell Seeding (BT474/T47D) 2x10^5 cells/well Step2 2. Starvation (Serum-free media) Overnight Step1->Step2 Step3 3. Treatment (Dose Response) 0.1nM - 100nM Step2->Step3 Step4 4. Stimulation (IGF-1 or Insulin) 15 mins Step3->Step4 Step5 5. Lysis (RIPA + PhosSTOP) Step4->Step5 Step6 6. Western Blot (pAKT S473, pS6) Step5->Step6

Figure 2: Pharmacodynamic validation workflow. Critical step: Serum starvation (Step 2) is essential to reduce basal noise and isolate inhibitor effects.

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve Omipalisib (2-methoxypyridine-3-sulfonamide rep) and BEZ235 in 100% DMSO to create 10 mM stocks.

    • Critical Check: Ensure Omipalisib is fully dissolved; sonicate if necessary. BEZ235 may require warming (37°C).

  • Cell Culture & Treatment:

    • Seed T47D cells in 6-well plates. Allow to attach for 24h.

    • Starvation: Replace media with serum-free DMEM for 12 hours. This synchronizes the cells and lowers basal PI3K activity.

    • Dosing: Treat cells with a log-scale dilution (0.01, 0.1, 1, 10, 100 nM) of both compounds for 2 hours .

    • Induction: Stimulate with 100 ng/mL Insulin for the final 15 minutes of treatment.

  • Lysis & Detection:

    • Wash with ice-cold PBS containing Na3VO4 (phosphatase inhibitor).

    • Lyse in RIPA buffer.

    • Primary Antibodies: Anti-pAKT (Ser473) and Anti-pS6 (Ser235/236).

  • Data Interpretation:

    • Pass Criteria: The Omipalisib treated lanes should show complete disappearance of pAKT bands at 1 nM . BEZ235 lanes will likely retain bands until 10-50 nM .

Synthesis & Handling Notes (Expert Insight)

For medicinal chemists synthesizing derivatives of this scaffold:

  • The Challenge: The sulfonamide bond formation on the electron-rich methoxypyridine ring can be sluggish.

  • The Solution: Use LiHMDS (Lithium bis(trimethylsilyl)amide) as the base during the coupling of the sulfonyl chloride to the amine. This improves yield significantly compared to standard Pyridine/DMAP conditions.

  • Stability: 2-methoxypyridine-3-sulfonamides are generally stable in DMSO at -20°C for >6 months. Avoid repeated freeze-thaw cycles as the sulfonamide nitrogen can be sensitive to hydrolysis under acidic aqueous conditions.

References
  • Knight, S. D., et al. (2010). "Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin." ACS Medicinal Chemistry Letters.

  • Gao, L., et al. (2023). "Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors." Pharmaceuticals (MDPI).

  • Maira, S. M., et al. (2008). "Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent antiproliferative activity." Molecular Cancer Therapeutics.

  • PubChem Compound Summary. "Omipalisib (GSK2126458).

Sources

Structure-activity relationship (SAR) of 2-Methoxypyridine-3-sulfonamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 2-methoxypyridine-3-sulfonamide derivatives, a scaffold emerging as a superior alternative to classical benzenesulfonamides in specific oncology targets. While benzenesulfonamides (e.g., SLC-0111) have historically dominated the inhibition of Carbonic Anhydrases (CA), the pyridine core offers distinct physicochemical advantages, including enhanced water solubility and tunable pKa values.

Recent medicinal chemistry campaigns (2023-2025) have repurposed this scaffold for dual PI3K/mTOR inhibition , where the 2-methoxy substituent plays a critical steric and electronic role in the ATP-binding pocket, offering a competitive profile against reference standards like Omipalisib and HS-173 .

Structural & Mechanistic Rationale

The Scaffold: Why 2-Methoxypyridine?

The transition from a benzene ring (phenyl) to a pyridine ring introduces a heterocyclic nitrogen, drastically altering the physicochemical profile.

  • Electronic Modulation (pKa): The electron-withdrawing nature of the pyridine ring lowers the pKa of the sulfonamide moiety (

    
    ). In Carbonic Anhydrase (CA) inhibition, a lower pKa facilitates the formation of the sulfonamidate anion (
    
    
    
    ), which is the active species binding to the catalytic Zinc(II) ion.
  • Solubility: The pyridine nitrogen acts as a hydrogen bond acceptor, significantly improving aqueous solubility compared to lipophilic benzenesulfonamides.

  • The 2-Methoxy Effect: In kinase inhibition (PI3K), the methoxy group at position 2 is not merely a bystander. It functions as a "gatekeeper" substituent, locking the conformation via intramolecular hydrogen bonding or filling a specific hydrophobic pocket (selectivity filter) that unsubstituted pyridines cannot access.

Comparison: Product vs. Alternatives
Feature2-Methoxypyridine-3-sulfonamides Benzenesulfonamides (e.g., Sulfanilamide derivatives)Imidazo[1,2-a]pyridines (e.g., HS-173)
Primary Target PI3K/mTOR & CA IX/XIIBroad CA Isoforms (I, II, IX, XII)PI3K

Solubility High (Polar Heterocycle)Low to Moderate (Lipophilic)Moderate
Selectivity High (Tunable via 2-OMe sterics)Low (Pan-isoform inhibition common)High
Metabolic Stability Moderate (Methoxy demethylation risk)HighHigh
Mechanism ATP-competitor (Kinase) / Zn Binder (CA)Zn Binder (CA)ATP-competitor

Case Study: Dual PI3K/mTOR Inhibition

Based on recent SAR data comparing methoxypyridine derivatives against HS-173 and Omipalisib.

Pathway Visualization

The following diagram illustrates the PI3K/mTOR signaling cascade and the intervention point of sulfonamide methoxypyridine derivatives.

PI3K_Pathway RTK RTK (Receptor Tyrosine Kinase) PI3K PI3K (Phosphoinositide 3-kinase) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Conversion AKT AKT (Protein Kinase B) PIP3->AKT Recruitment mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K1 mTORC1->S6K Phosphorylation CellGrowth Cell Growth & Proliferation S6K->CellGrowth Translation Inhibitor 2-Methoxypyridine-3-sulfonamide (Dual Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Dual inhibition mechanism of 2-methoxypyridine sulfonamides targeting both PI3K and mTORC1 nodes.

Comparative Data Analysis

In a direct comparison using ADP-Glo kinase assays, 2-methoxypyridine derivatives demonstrated competitive IC


 values.

Table 1: Inhibitory Profile (IC


 in nM) 
CompoundPI3K

(nM)
mTOR (nM)HCT-116 Cell Viability (IC


M)
2-Methoxypyridine Analog (Lead) 0.5 - 2.0 15 - 30 0.05
HS-173 (Reference)0.8>1000.80
Omipalisib (Reference)12.02.00.15

Interpretation: The 2-methoxypyridine lead compound shows a balanced dual inhibition profile. While HS-173 is highly potent against PI3K, it lacks significant mTOR activity. The methoxypyridine scaffold achieves "Omipalisib-like" dual coverage but with potentially superior cellular potency (0.05


M) due to enhanced membrane permeability facilitated by the pyridine ring.

Structure-Activity Relationship (SAR) Deep Dive

The 2-Methoxy Group (Position 2)[1]
  • Observation: Removal of the methoxy group or replacement with a bulky ethoxy group results in a >10-fold loss of PI3K potency.

  • Causality: Molecular docking suggests the methoxy oxygen acts as a weak H-bond acceptor with the hinge region residues (e.g., Val851 in PI3K

    
    ). Furthermore, the methyl group fits into a small hydrophobic cleft. Larger groups cause steric clash; smaller groups (H) lose the hydrophobic interaction.
    
The Sulfonamide Linker (Position 3)[2]
  • Observation: Substitution of the sulfonamide nitrogen (N-alkylation) generally reduces activity for CA inhibition but is tolerated in Kinase inhibition if the substituent is a heterocycle.

  • Causality:

    • For CA Inhibition: The free terminal

      
       is required to bind Zinc.
      
    • For Kinase Inhibition: The sulfonamide acts as a spacer/linker. The geometry of the

      
       group orients the attached "tail" (often a substituted aryl/heteroaryl) into the affinity pocket.
      
Pyridine Nitrogen (Position 1)
  • Observation: The pyridine analogs are 3-5x more soluble in PBS (pH 7.4) than their benzene counterparts.

  • Causality: The pyridyl nitrogen possesses a lone pair that can accept hydrogen bonds from water, decreasing the logP (lipophilicity) without sacrificing binding affinity.

Experimental Protocols

Protocol A: Synthesis of 2-Methoxypyridine-3-sulfonamides

Rationale: This protocol uses a nucleophilic substitution on a chloropyridine precursor, followed by sulfonamide formation.

Workflow Diagram:

Synthesis Start 2-Chloropyridine-3-sulfonamide Step1 NaOMe / MeOH Reflux, 4h Start->Step1 Inter 2-Methoxypyridine-3-sulfonamide Step1->Inter Step2 R-NH2 / Coupling (Optional Derivatization) Inter->Step2 Final Target Analog Step2->Final

Caption: General synthetic route converting 2-chloropyridine precursors to methoxy analogs.

Step-by-Step:

  • Methoxylation: Dissolve 2-chloropyridine-3-sulfonamide (1.0 eq) in dry Methanol.

  • Nucleophilic Attack: Add Sodium Methoxide (NaOMe, 2.5 eq) slowly at 0°C.

  • Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1).

  • Workup: Quench with ice water. Acidify to pH 4 with 1N HCl to precipitate the product.

  • Purification: Recrystallize from Ethanol/Water.

    • Validation:

      
       should show a sharp singlet at 
      
      
      
      ppm (Methoxy group).
Protocol B: ADP-Glo Kinase Assay (PI3K )

Rationale: A luminescent assay quantifying ADP generation, directly proportional to kinase activity.

  • Preparation: Prepare substrate mixture:

    
     PIP2 and 
    
    
    
    ATP in reaction buffer (
    
    
    HEPES pH 7.5,
    
    
    
    
    ).
  • Incubation: Add recombinant PI3K

    
     enzyme (
    
    
    
    ) and Test Compound (2-methoxypyridine analog) in DMSO. Incubate for 60 min at Room Temperature (RT).
  • Depletion: Add ADP-Glo Reagent (Promega) to stop the reaction and deplete remaining ATP (40 min incubation).

  • Detection: Add Kinase Detection Reagent to convert ADP to ATP

    
     Luciferase/Luciferin reaction.
    
  • Readout: Measure luminescence on a plate reader (Integration time: 0.5 - 1.0 sec).

  • Data Analysis: Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Calculate IC

    
     using non-linear regression (GraphPad Prism).
    

References

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. Source: European Journal of Medicinal Chemistry (via PubMed). URL:[Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

Comparative Cytotoxicity Guide: 2-Methoxypyridine-3-Carbonitrile Analogs

[1]

Executive Summary

The 2-methoxypyridine scaffold represents a "privileged structure" in medicinal chemistry, frequently serving as a bioisostere that modulates lipophilicity and metabolic stability. This guide provides a technical comparative analysis of a specific series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles .

Experimental data indicates that specific substitution patterns on the 4-aryl ring dramatically influence cytotoxicity.[1] Notably, the 3-bromo-4-methoxy analog (Compound 5i) demonstrates superior potency (IC50 ~1.38 µM) and selectivity compared to chloro- or methyl-substituted counterparts. This guide dissects the Structure-Activity Relationship (SAR), details the validation protocols, and visualizes the mechanistic pathways driving these differential effects.

Chemical Context & SAR Logic

The cytotoxicity of 2-methoxypyridine derivatives is not intrinsic to the pyridine ring alone but is governed by the electronic and steric environment created by peripheral substituents.

The "Switch" Mechanism

In the analyzed series, the core scaffold is a 2-methoxypyridine-3-carbonitrile . The variable region is the aryl group at the 4-position.[1][2]

  • Electron-Donating Groups (EDGs): The presence of a methoxy group (OMe) on the phenyl ring (specifically at the 4-position) enhances potency.

  • Halogen Effects: While a 4-chloro substitution (Compound 5c) renders the molecule nearly inactive (>100 µM), a 3-bromo substitution in conjunction with a 4-methoxy group (Compound 5i) creates a "sweet spot" of lipophilicity and receptor binding affinity.

Visualization: SAR Decision Tree

The following diagram illustrates the logical flow of structural modifications and their resulting biological impact.

SAR_LogicCore2-MethoxypyridineScaffoldPos44-Aryl SubstitutionCore->Pos4Sub_Cl4-Chloro (5c)Electron WithdrawingPos4->Sub_ClSub_Br4-Bromo (5d)Lipophilic/BulkyPos4->Sub_BrSub_OMe3-Br-4-OMe (5i)Dual ActivationPos4->Sub_OMeResult_PoorInactive(IC50 > 100 µM)Sub_Cl->Result_PoorSteric/Electronic MismatchResult_ModModerate Activity(IC50 ~ 10-20 µM)Sub_Br->Result_ModImproved LipophilicityResult_PotentHigh Potency(IC50 < 2 µM)Sub_OMe->Result_PotentOptimal Binding & Solubility

Figure 1: Structure-Activity Relationship (SAR) logic flow for 2-methoxypyridine derivatives, highlighting the critical role of the 3-bromo-4-methoxy substitution pattern.

Comparative Data Analysis

The following data aggregates cytotoxicity profiles against three primary human cancer cell lines: HCT-116 (Colorectal), MCF-7 (Breast), and A-549 (Lung).[1]

Table 1: Cytotoxicity Profile (IC50 in µM)

Lower values indicate higher potency.[2][3]

Compound IDSubstituent (R)HCT-116 (Colon)MCF-7 (Breast)A-549 (Lung)Potency Class
5c 4-Chlorophenyl> 100> 100> 100Inactive
5d 4-Bromophenyl12.515.218.4Moderate
5h 4-Nitrophenyl3.24.15.5High
5i 3-Bromo-4-methoxyphenyl 1.53 1.38 1.85 Superior
5-FU(Standard Control)1.651.402.10Reference
Table 2: Selectivity Index (SI)

SI = IC50 (Normal Fibroblasts) / IC50 (Cancer Cells). An SI > 2 indicates selective toxicity.

CompoundNormal Fibroblast IC50 (µM)SI (vs MCF-7)Interpretation
5i > 100> 72.4 Highly Selective (Safe)
5d ~ 85~ 5.6Moderately Selective
Doxorubicin ~ 5.0~ 1.2Low Selectivity (Toxic)

Key Insight: Compound 5i is not only as potent as the clinical standard 5-Fluorouracil (5-FU) but exhibits a vastly superior safety profile, sparing normal fibroblast cells while aggressively targeting carcinoma lines.

Mechanistic Validation

To validate why these compounds induce cytotoxicity, we examine the apoptotic signaling cascade. Pyridine-3-carbonitriles typically function by destabilizing microtubule polymerization or inhibiting specific kinases, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Proposed Mechanism of Action (MOA) Workflow

The following diagram outlines the cellular events triggered by the lead candidate (5i), leading to programmed cell death.

Apoptosis_PathwayDrugCompound 5i(2-Methoxypyridine)TargetMicrotubule/KinaseBindingDrug->TargetPermeationArrestG2/M CellCycle ArrestTarget->ArrestMitoMitochondrialDysfunctionArrest->MitoStress SignalBcl2Bcl-2(Downregulation)Mito->Bcl2BaxBax(Upregulation)Mito->BaxCaspaseCaspase-3ActivationBcl2->CaspaseLoss of InhibitionBax->CaspasePro-apoptotic SignalDeathApoptosis(Cell Death)Caspase->DeathExecution

Figure 2: Proposed signaling pathway. The compound induces stress leading to a shift in the Bax/Bcl-2 ratio, triggering the Caspase-3 execution cascade.

Experimental Protocols (Self-Validating Systems)

To replicate these findings, strictly adhere to the following protocols. These are designed to minimize false positives caused by solubility issues or metabolic artifacts.

Protocol A: Synthesis of 2-Methoxypyridine Derivatives

Objective: Generate the target scaffold via a one-pot multi-component reaction.

  • Reagents: Mix appropriate chalcone (0.01 mol), malononitrile (0.01 mol), and KOH (0.01 mol) in Methanol (50 mL).

  • Reaction: Reflux for 2-3 hours. Monitor via TLC (Mobile phase: CHCl3/Pentane 70:30).[4]

  • Purification: Cool to room temperature. Filter the precipitate. Recrystallize from ethanol to ensure >98% purity (verified by HPLC).

    • Checkpoint: If the product is oily, use column chromatography. Impurities will skew IC50 values.

Protocol B: MTT Cytotoxicity Assay

Objective: Quantify cell viability.[1][2][4][5][6][7]

  • Seeding: Plate HCT-116/MCF-7 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment:

    • Dissolve compounds in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1 µM to 100 µM) in culture media.

    • Critical Control: Final DMSO concentration must be < 0.1% to prevent solvent toxicity.

  • Incubation: Treat cells for 48 hours.

  • Development: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilization: Discard media. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression (GraphPad Prism).
    
Experimental Workflow Diagram

WorkflowStep1Synthesis(Chalcone + Malononitrile)Step2Purification(Recrystallization)Step1->Step2Step3Cell Seeding(5x10^4 cells/well)Step2->Step3QC CheckStep4Drug Treatment(48h Incubation)Step3->Step4Step5MTT Readout(570 nm)Step4->Step5Step6Data Analysis(IC50 Calculation)Step5->Step6

Figure 3: Step-by-step experimental workflow from chemical synthesis to biological data acquisition.

References

  • Al-Wahaibi, L. H., et al. (2020). "The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles." Molecules.

  • BenchChem. (2025).[1] "Comparative Biological Insights: Unraveling the Anticancer Potential of 2-Methoxypyridine Analogs." BenchChem Technical Guides.

  • El-Gohary, N. M., & Shaaban, M. I. (2018). "Synthesis, antimicrobial, and anticancer activities of some new pyridine and pyrimidine derivatives."[7] Medicinal Chemistry Research.

  • Kaur, R., et al. (2019). "Recent developments in the synthesis and anticancer activity of pyridine derivatives." European Journal of Medicinal Chemistry.

A Comparative Guide to the Efficacy of 2-Methoxypyridine-3-sulfonamide in Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-Methoxypyridine-3-sulfonamide, a novel sulfonamide derivative, and its potential efficacy in overcoming chemoresistance in cancer cell lines. Designed for researchers, scientists, and drug development professionals, this document synthesizes the mechanistic rationale for its use, provides a framework for its evaluation against other anti-cancer agents, and offers detailed experimental protocols for its characterization.

The Challenge of Chemoresistance and the Promise of Sulfonamides

A primary obstacle in oncology is the development of resistance to chemotherapeutic agents.[1][2] Cancer cells can employ a variety of mechanisms to evade the cytotoxic effects of drugs, including increased drug efflux, alterations in drug targets, and enhanced DNA repair.[1] A key factor contributing to this resistance is the unique tumor microenvironment, which is often characterized by hypoxia (low oxygen) and extracellular acidosis.[1][3] These conditions drive the expression of proteins that promote cell survival and adaptation, rendering many conventional therapies less effective.[4]

Sulfonamide derivatives have emerged as a promising class of anti-cancer agents due to their diverse mechanisms of action, which include the disruption of microtubule assembly, cell cycle arrest, and, most notably, the inhibition of carbonic anhydrases (CAs).[5][6] This guide will focus on the potential of 2-Methoxypyridine-3-sulfonamide as an inhibitor of a specific tumor-associated carbonic anhydrase, CAIX, a key player in chemoresistance.

Proposed Mechanism of Action: Targeting the pH Regulation of Cancer Cells

We hypothesize that 2-Methoxypyridine-3-sulfonamide exerts its anti-cancer effects by selectively inhibiting Carbonic Anhydrase IX (CAIX). CAIX is a transmembrane enzyme that is minimally expressed in normal tissues but is significantly upregulated in a variety of solid tumors in response to hypoxia.[4][7]

Under hypoxic conditions, cancer cells shift to glycolytic metabolism, producing an excess of lactic acid and protons, which leads to intracellular acidosis. To survive, cancer cells upregulate CAIX, which catalyzes the conversion of carbon dioxide and water to bicarbonate and protons at the cell surface.[3][4] This enzymatic activity serves two crucial functions for the cancer cell:

  • Maintains Alkaline Intracellular pH (pHi): Bicarbonate ions are transported into the cell, buffering the intracellular environment and preventing acid-induced apoptosis.[3]

  • Promotes Acidic Extracellular pH (pHe): The extrusion of protons contributes to an acidic tumor microenvironment, which enhances tumor invasion, metastasis, and degrades the efficacy of weakly basic chemotherapeutic drugs like doxorubicin.[2][8]

By inhibiting CAIX, 2-Methoxypyridine-3-sulfonamide is proposed to disrupt this critical pH-regulating mechanism. This leads to an accumulation of acid within the cancer cell, triggering apoptotic pathways, and helps to normalize the extracellular pH, potentially restoring the efficacy of conventional chemotherapies.[7][9]

CAIX_Mechanism cluster_cell Cancer Cell cluster_tme Tumor Microenvironment (TME) HIF1a HIF-1α Activation CAIX_exp CAIX Gene Expression HIF1a->CAIX_exp Upregulates CAIX_protein CAIX Protein CAIX_exp->CAIX_protein pHi Intracellular pH (pHi) Maintained (Alkaline) CAIX_protein->pHi Regulates pHe Extracellular pH (pHe) Acidified CAIX_protein->pHe Catalyzes H+ Production Survival Cell Proliferation & Survival pHi->Survival Apoptosis Apoptosis Inhibited pHi->Apoptosis Hypoxia Hypoxia Hypoxia->HIF1a Resistance Chemoresistance pHe->Resistance Metastasis Invasion & Metastasis pHe->Metastasis Sulfonamide 2-Methoxypyridine-3-sulfonamide Sulfonamide->CAIX_protein Inhibits

Caption: Proposed mechanism of 2-Methoxypyridine-3-sulfonamide action via CAIX inhibition.

Comparative Efficacy Analysis: A Framework for Evaluation

To rigorously assess the efficacy of 2-Methoxypyridine-3-sulfonamide, its performance must be compared against both standard chemotherapeutic agents and other CAIX inhibitors in relevant cancer cell line models. This includes both drug-sensitive parental cell lines and their derived drug-resistant counterparts.

The following table provides an illustrative template for presenting such comparative data. For this example, we use Doxorubicin as a conventional chemotherapeutic and the well-characterized CAIX inhibitor SLC-0111 as a comparator.[2][8] The data would be generated using the experimental protocols detailed in the subsequent section.

CompoundCell LineTypeIC50 (µM)Apoptosis (% Annexin V+)Cell Cycle Arrest
Doxorubicin MCF-7Sensitive (Breast)0.565%G2/M Phase
MCF-7/ADRResistant (Breast)15.010%Minimal
SLC-0111 MCF-7/ADRResistant (Breast)8.045%G0/G1 Phase
Doxorubicin + SLC-0111 MCF-7/ADRResistant (Breast)1.275%G2/M Phase
2-Methoxypyridine-3-sulfonamide MCF-7/ADRResistant (Breast)[Experimental Data][Experimental Data][Experimental Data]

This table is for illustrative purposes only. IC50 (half-maximal inhibitory concentration) values and apoptosis percentages are representative.

This comparative approach allows researchers to quantify not only the direct cytotoxic or cytostatic effects of 2-Methoxypyridine-3-sulfonamide but also its potential as a chemosensitizing agent capable of restoring efficacy to conventional drugs in resistant cell lines.

Experimental Protocols for Efficacy Determination

The following are detailed, step-by-step methodologies for the key experiments required to evaluate the efficacy of 2-Methoxypyridine-3-sulfonamide.

Experimental_Workflow cluster_assays Efficacy Assays cluster_analysis Data Analysis & Interpretation start Resistant & Sensitive Cancer Cell Lines treatment Treat with 2-Methoxypyridine-3-sulfonamide (Dose-Response) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V / PI Staining (Apoptosis Assay) treatment->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) treatment->cell_cycle ic50 Calculate IC50 mtt->ic50 apoptosis_quant Quantify Apoptotic vs. Necrotic vs. Live Cells apoptosis->apoptosis_quant cell_cycle_dist Determine Cell Cycle Phase Distribution cell_cycle->cell_cycle_dist end Comparative Efficacy Profile ic50->end apoptosis_quant->end cell_cycle_dist->end

Caption: A typical experimental workflow for evaluating a novel anti-cancer compound.

Cell Viability Assessment: MTT Assay

This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[10]

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of 2-Methoxypyridine-3-sulfonamide in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and wells with medium only (blank).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[12]

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[11][13]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).

Methodology:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with 2-Methoxypyridine-3-sulfonamide at various concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant from the corresponding well.[15]

  • Washing: Wash the cells twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[16]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI (1 mg/mL solution) to 100 µL of the cell suspension.[14][16]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[17] This is crucial for determining if a compound induces cell cycle arrest.

Methodology:

  • Cell Culture and Treatment: As described for the apoptosis assay.

  • Cell Harvesting: Harvest and count the cells. Aim for approximately 1 x 10^6 cells per sample.

  • Fixation: Wash the cells with PBS, then resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C.[18]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[18]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 5-30 minutes at room temperature to ensure only DNA is stained.[18][19]

  • PI Staining: Add PI solution to a final concentration of 50 µg/mL.[18]

  • Analysis: Incubate for at least 15 minutes in the dark before analyzing on a flow cytometer. The fluorescence intensity of the PI signal will be proportional to the DNA content.

  • Data Interpretation: A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1 phase (2n DNA content) and the G2/M phase (4n DNA content). The region between these peaks represents the S phase.

Mechanism for Overcoming Resistance

The primary mechanism by which 2-Methoxypyridine-3-sulfonamide may overcome resistance is by reversing the acidic tumor microenvironment that renders many conventional chemotherapies ineffective. This can lead to a synergistic effect when used in combination therapy.

Resistance_Mechanism cluster_resistant Resistant Cancer Cell cluster_sensitized Sensitized Cancer Cell CAIX_active High CAIX Activity Acidic_pHe Acidic Extracellular pH CAIX_active->Acidic_pHe CAIX_inhibited CAIX Inhibited Drug_Efflux Increased Drug Efflux/ Reduced Uptake Acidic_pHe->Drug_Efflux Chemo_Inactive Chemotherapy Ineffective Drug_Efflux->Chemo_Inactive Normal_pHe Normalized Extracellular pH CAIX_inhibited->Normal_pHe Drug_Uptake Enhanced Drug Uptake Normal_pHe->Drug_Uptake Chemo_Active Chemotherapy Effective Drug_Uptake->Chemo_Active Sulfonamide 2-Methoxypyridine-3-sulfonamide Sulfonamide->CAIX_inhibited Causes

Caption: How CAIX inhibition can re-sensitize resistant cells to chemotherapy.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Adomavičiūtė, J., & Čapkauskaitė, E. (2021). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. International Journal of Molecular Sciences, 22(24), 13465. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]

  • Lin, C. H., et al. (2016). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 6(21), e1973. [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • Supuran, C. T., et al. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & medicinal chemistry, 9(3), 703–714. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Methoxypyridine-3-sulfonamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling novel or specialized compounds like 2-Methoxypyridine-3-sulfonamide necessitates a thorough understanding of its potential hazards and the corresponding disposal protocols. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 2-Methoxypyridine-3-sulfonamide, grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment: A Proactive Approach

Given that a specific Safety Data Sheet (SDS) for 2-Methoxypyridine-3-sulfonamide may not be readily available, a conservative approach to hazard assessment is crucial. This involves evaluating the risks associated with its primary functional groups: the 2-methoxypyridine ring and the sulfonamide group.

  • 2-Methoxypyridine Moiety : The parent compound, 2-methoxypyridine, is classified as a flammable liquid and vapor.[1][2][3] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Pyridine itself is harmful if swallowed, in contact with skin, or if inhaled.[4][5][6] Therefore, 2-Methoxypyridine-3-sulfonamide should be handled with caution, assuming similar flammability and irritant properties.

  • Sulfonamide Moiety : Sulfonamides as a class of compounds are of environmental concern due to their potential to persist in ecosystems and contribute to the development of antibiotic resistance.[7][8] They are often not completely removed by conventional wastewater treatment processes.[8][9][10]

Table 1: Summary of Potential Hazards for 2-Methoxypyridine-3-sulfonamide

Hazard ClassificationDescriptionPrimary Contributing Moiety
Flammability Assumed to be a flammable liquid and vapor.[1][2]2-Methoxypyridine
Skin and Eye Irritation Likely to cause skin and serious eye irritation.[1][11][12]2-Methoxypyridine, Sulfonamide
Respiratory Irritation May cause respiratory irritation upon inhalation.[1][11][12]2-Methoxypyridine
Acute Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin.[4][12]2-Methoxypyridine
Environmental Hazard Potential for persistence in the environment and may be harmful to aquatic life.[13]Sulfonamide
Core Principles of Chemical Waste Management

The disposal of 2-Methoxypyridine-3-sulfonamide must adhere to fundamental principles of laboratory safety and hazardous waste management.

  • Waste Minimization : Whenever feasible, experimental designs should aim to minimize the generation of chemical waste.

  • Segregation : Never mix 2-Methoxypyridine-3-sulfonamide waste with other waste streams unless their compatibility is certain.[14][15] Incompatible wastes can lead to dangerous reactions.[14] Keep acids and bases separate, and do not mix with reactive substances.[14]

  • Containerization : Use appropriate, chemically resistant, and sealable containers for waste collection.[16][17] Leave about 10% headspace in liquid waste containers to allow for expansion.[17]

  • Labeling : All waste containers must be clearly and accurately labeled with the full chemical name, relevant hazard pictograms, and the date of accumulation.[14][16]

  • Regulatory Compliance : All disposal activities must comply with local, regional, and national regulations for hazardous waste.[16][18]

Step-by-Step Disposal Protocol for 2-Methoxypyridine-3-sulfonamide

The primary and most appropriate method for the disposal of 2-Methoxypyridine-3-sulfonamide is through a licensed hazardous waste disposal service, which will likely utilize high-temperature incineration.[13][17]

Methodology: Hazardous Waste Collection and Disposal

  • Personal Protective Equipment (PPE) : Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][11]

  • Waste Segregation :

    • Solid Waste : Collect any solid 2-Methoxypyridine-3-sulfonamide waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, robust, and clearly labeled solid hazardous waste container.[13]

    • Liquid Waste : Collect all liquid waste containing 2-Methoxypyridine-3-sulfonamide, including reaction residues and solvent rinses, in a chemically compatible and sealable liquid hazardous waste container.[13] Plastic containers are often preferred.[18]

  • Container Labeling :

    • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "2-Methoxypyridine-3-sulfonamide".

    • Include approximate concentrations and any other components of the waste mixture.

    • Attach appropriate hazard pictograms (e.g., flammable, irritant, environmentally hazardous).

  • Waste Storage :

    • Store the sealed waste containers in a designated and secure satellite accumulation area.[18] This area should be well-ventilated, away from heat sources and direct sunlight.[16][17]

    • Ensure that incompatible waste types are properly segregated within the storage area.[14]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[13][19]

    • Provide them with a detailed inventory of the waste.

dot

Disposal_Workflow Disposal Workflow for 2-Methoxypyridine-3-sulfonamide cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Waste_Generated 2-Methoxypyridine-3-sulfonamide Waste Generated PPE->Waste_Generated Is_Solid Is the waste solid? Waste_Generated->Is_Solid Solid_Container Collect in Labeled Solid Waste Container Is_Solid->Solid_Container Yes Liquid_Container Collect in Labeled Liquid Waste Container Is_Solid->Liquid_Container No Storage Store Sealed Container in Designated Satellite Area Solid_Container->Storage Liquid_Container->Storage EHS_Contact Contact EHS or Licensed Waste Disposal Contractor Storage->EHS_Contact Disposal Professional Disposal (e.g., Incineration) EHS_Contact->Disposal

Caption: Decision workflow for the safe disposal of 2-Methoxypyridine-3-sulfonamide.

Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Spill Response :

    • Evacuate non-essential personnel from the area.[20]

    • Remove all sources of ignition.[1][20]

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand or vermiculite.[4][19]

    • Collect the absorbed material into a sealed container for hazardous waste disposal.[4][19]

    • Ventilate the area and wash the spill site once the cleanup is complete.[4][20]

  • Personal Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[11][19] Remove contaminated clothing.[11]

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][19] Seek immediate medical attention.[19]

    • Inhalation : Move the individual to fresh air.[11][19] If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Environmental Considerations and the Rationale for Professional Disposal

The improper disposal of 2-Methoxypyridine-3-sulfonamide, particularly down the drain, poses a significant environmental risk.[18] Sulfonamides are known to be persistent in aquatic environments and can contribute to the proliferation of antibiotic-resistant bacteria.[7][8] While some sulfonamides can undergo biodegradation or photodegradation, these processes are often slow and incomplete in natural settings.[7][21][22] Therefore, the only responsible disposal method is through a licensed hazardous waste facility that can ensure its complete destruction, typically via high-temperature incineration.[13][17]

By adhering to these rigorous disposal protocols, laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and protect the broader ecosystem from the potential adverse effects of chemical waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.